7-Chloro-2-naphthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDSWPOSISCSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193505 | |
| Record name | NSC 112383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-93-1 | |
| Record name | 7-Chloro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040492931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002706440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 112383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OU33U1IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Solubility of 7-Chloro-2-naphthol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Chloro-2-naphthol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for solubility determination, and a visualization of a potential synthetic pathway.
Core Topic: Solubility Profile of this compound
This compound, a halogenated derivative of 2-naphthol, is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and dyes.[1] Its solubility is a critical parameter for its application in various chemical reactions and purification processes.
Qualitative Solubility Summary
While specific quantitative solubility data (e.g., g/L or mol/L) for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases, its general solubility characteristics can be inferred from its chemical structure and available literature. As a derivative of 2-naphthol, which is known to be soluble in simple alcohols, ethers, and chloroform, this compound is also expected to be more soluble in organic solvents than in water.[1][2] One source explicitly states that this compound is "more soluble in organic solvents"[1]. The presence of the chlorine atom, an electron-withdrawing group, increases the molecule's polarity compared to 2-naphthol, which may influence its solubility in different organic media.
For comparison, the related compound 1-chloro-2-naphthol is described as soluble in methanol. The parent compound, 2-naphthol, is soluble in ethanol, ether, chloroform, glycerol, and alkaline solutions.[2][3] A quantitative measure for 2-naphthol in methanol is given as 1 g/10 mL, indicating high solubility.[4][5]
To enhance the solubility of this compound, co-solvents such as acetone or DMSO can be employed.[1] For reactions sensitive to pH, adjusting the solvent polarity using gradients, for instance with an ethanol-water mixture, is a suggested strategy.[1]
Experimental Protocol: Determination of Thermodynamic Solubility
For researchers requiring precise solubility data, the following is a detailed, generalized methodology for determining the thermodynamic solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) (e.g., methanol, ethanol, acetone, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
For HPLC: Develop a method with a suitable mobile phase and column to achieve good separation and peak shape for this compound. Create a calibration curve by injecting known concentrations of the compound.
-
For UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.
-
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.
-
Visualizations
Synthesis Workflow for this compound
An established synthetic route for this compound involves the chlorination of disodium naphthalene-2,7-disulphonate, followed by hydrolysis.[1] The following diagram illustrates this general workflow.
Caption: Synthetic pathway of this compound.
General Analytical Workflow for Naphthol Derivatives
The analysis of naphthol derivatives, including this compound, in various matrices often involves sample preparation followed by chromatographic separation and detection.
Caption: Analytical workflow for this compound.
References
Spectroscopic Analysis of 7-Chloro-2-naphthol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2-naphthol, catering to researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Data Presentation
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₇ClO | PubChem[1] |
| Molecular Weight | 178.61 g/mol | PubChem[1] |
| Ionization Mode | Electron Ionization (EI) | Inferred from GC-MS data |
| Prominent Peaks (m/z) | ||
| 178 | Molecular Ion [M]⁺ | PubChem[1] |
| 180 | [M+2]⁺ isotope peak | PubChem[1] |
| 115 | Fragment Ion | PubChem[1] |
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | OH |
| ~7.0 - 8.0 | Multiplet | 6H | Ar-H |
Note: Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 |
| ~135 | C-8a |
| ~132 | C-7 |
| ~130 | C-4a |
| ~129 | C-4 |
| ~128 | C-6 |
| ~127 | C-5 |
| ~125 | C-8 |
| ~118 | C-1 |
| ~109 | C-3 |
Note: These are predicted values and experimental results may differ.[2]
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1260-1000 | C-O Stretch | Phenolic C-O |
| 800-600 | C-Cl Stretch | Aryl Halide |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of aromatic signals.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
The spectrum is baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm).
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound powder directly onto the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
Place the KBr pellet in the sample holder of the FTIR instrument.
Data Acquisition:
-
The sample is placed in the IR beam path.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
The characteristic absorption bands are identified and assigned to specific functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
For GC-MS analysis, the sample is injected into the GC inlet, where it is vaporized. The vaporized sample is then carried by an inert gas through the chromatographic column to separate it from any impurities before entering the mass spectrometer.
-
Alternatively, for direct insertion, a small amount of the solid sample can be placed on a probe which is then inserted into the ion source.
Ionization:
-
Electron Ionization (EI) is a common method for this type of molecule.[4]
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[4][5]
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
Data Processing:
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
The molecular ion peak is identified, which corresponds to the molecular weight of the compound. The presence of a peak at M+2 with an intensity of about one-third of the M+ peak is characteristic of a monochlorinated compound.
-
The fragmentation pattern is analyzed to provide information about the structure of the molecule.
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
References
Halogenated Naphthols in Medicinal Chemistry: A Technical Guide to Synthesis, Applications, and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its unique aromatic and lipophilic properties.[1] When functionalized with a hydroxyl group to form naphthol, the scaffold gains a crucial site for hydrogen bonding and further chemical modification. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the naphthol framework—a process known as halogenation—is a powerful tool in drug design.[2] Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability.[3][4] For instance, the inclusion of fluorine can enhance metabolic stability and receptor binding affinity, while heavier halogens like bromine and iodine can form significant halogen bonds, a type of non-covalent interaction that can stabilize ligand-target complexes.[5][6]
This technical guide provides a comprehensive overview of the potential applications of halogenated naphthols in medicinal chemistry. It covers key synthetic strategies, delves into their diverse biological activities with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties, and presents quantitative data and experimental methodologies to support further research and development in this promising area.
Synthesis of Halogenated Naphthols
The synthesis of halogenated naphthols can be achieved through various methodologies, either by direct halogenation of a naphthol precursor or by constructing the naphthol ring from halogenated starting materials. The choice of method depends on the desired regioselectivity and the compatibility of other functional groups.
Common Synthetic Strategies
-
Direct Electrophilic Halogenation: Naphthol rings are electron-rich and readily undergo electrophilic aromatic substitution. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular bromine (Br₂) and iodine (I₂) can be used to introduce halogen atoms at specific positions, often ortho and para to the hydroxyl group.[7][8] For example, the chlorination of β-naphthol can yield 4-chloro-β-naphthol.[9]
-
Ring Expansion Reactions: A two-step ring expansion of 1-indanones can produce diversely substituted 2-chloro- and 2-bromo-1-naphthols under mild conditions. This method offers broad functional group tolerance and provides a strategic entry point for complex natural product synthesis.[10]
-
Cycloaddition and Aromatization: A multi-step synthesis can involve a Diels-Alder cycloaddition reaction, followed by a copper(II)-catalyzed aromatization to form the naphthol core. Subsequent bromination can then be performed to yield the final halogenated product.[11][12]
-
Electrophilic Cyclization of Alkynes: Substituted naphthalenes and 2-naphthols can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols using reagents like ICl, I₂, Br₂, or NBS.[8]
The following diagram illustrates a generalized workflow for the synthesis and subsequent screening of halogenated naphthols.
Medicinal Chemistry Applications
Halogenated naphthols exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development in several therapeutic areas.
Anticancer Activity
The anticancer potential of halogenated naphthols and their derivatives is one of the most extensively studied areas. They exert their effects through multiple mechanisms of action.
-
Inhibition of CREB-Mediated Gene Transcription: The transcription factor CREB (cyclic AMP-response element binding protein) is often overexpressed and activated in various cancers. Naphthol AS-E, a chlorinated naphthol derivative, has been identified as an inhibitor of CREB-mediated gene transcription.[13] It functions by disrupting the crucial interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of its co-activator, CBP. Structure-activity relationship (SAR) studies indicate that small, electron-withdrawing groups, such as halogens, at the para-position are preferred for inhibitory activity.[13]
-
Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the DNA synthesis pathway, making it a target for anticancer agents.[14][15] Certain ortho-halogenated naphthalein derivatives have been shown to be specific and potent inhibitors of Lactobacillus casei TS (LcTS), with some selectivity over human TS (hTS).[14] The inhibition constants (Ki) for LcTS were found to be in the low micromolar range.[15]
-
Microtubule and Efflux Pump Modulation: Halogenated naphthochalcones, which are structurally related to naphthols, have been shown to induce cell cycle arrest in the G2/M phase and interfere with microtubule and F-actin dynamics.[16] Furthermore, some of these compounds can inhibit ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to multidrug resistance in cancer.[16]
The following table summarizes the anticancer activity of selected halogenated naphthol derivatives.
| Compound Class | Halogen(s) | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Naphthoquinone-naphthol | 4-F | HCT116 | 1.18 µM | [17] |
| Naphthoquinone-naphthol | 4-F | PC9 | 0.57 µM | [17] |
| Naphthoquinone-naphthol | 4-F | A549 | 2.25 µM | [17] |
| Shikonin Derivative | - | H1975 | 1.51 µM | [18] |
| Naphthochalcone | Cl, Br, I | HT-29 (Colon) | Low double-digit µM | [16] |
| Naphthopyrazoline | Cl, Br, I | Various | Low single-digit µM | [16] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Halogenated phenols and naphthols have demonstrated significant potential in this area.
-
Antibacterial and Antibiofilm Effects: Halogenation can enhance the antimicrobial activity of phenolic compounds.[19] For example, 2,4,6-triiodophenol has shown potent biofilm inhibition against Staphylococcus aureus at a minimum inhibitory concentration (MIC) of 5 μg/mL.[19] It was also effective against methicillin-resistant S. aureus (MRSA) and various Gram-negative bacteria.[19] The mechanism of action for some halogenated catechols is believed to involve the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI).[20] While much of the detailed research has been on simpler phenols, the principles extend to the naphthol scaffold, which has also been shown to possess disinfecting properties.[21][22]
-
Virulence Factor Inhibition: Beyond direct killing, these compounds can control key virulence factors. For instance, 2,4,6-triiodophenol was found to reduce metabolic activity, hemolysis, and protease activity in S. aureus and impair hyphal formation in Candida albicans.[19]
The following table presents the antimicrobial activity of representative halogenated phenols.
| Compound | Halogen(s) | Microorganism | Activity (MIC) | Reference |
| 2,4,6-Triiodophenol | I | Staphylococcus aureus | 5 µg/mL | [19] |
| Pentabromophenol | Br | Staphylococcus aureus | < 1 µg/mL | |
| Halogenated DMA Hydrogel | Cl | MRSA, VRE, P. aeruginosa | >99% killing efficiency | [20] |
Enzyme Inhibition
Halogenated naphthols have been designed and synthesized as potent inhibitors of various enzymes implicated in disease.
-
Carbonic Anhydrase (CA) Inhibition: A series of halogenated 1-naphthol derivatives were found to be effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). Ki values were in the low micromolar to nanomolar range, with the most potent compound for hCA I having a Ki of 0.034 µM.[11][12]
-
Acetylcholinesterase (AChE) Inhibition: The same series of 1-naphthol derivatives also showed excellent inhibition of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. The Ki values for AChE inhibition ranged from 0.096 µM to 0.177 µM.[11][12]
The following table summarizes the enzyme inhibition data for a series of halogenated 1-naphthol derivatives.
| Compound Substituent(s) | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| 2-bromo-4-fluoro-phenyl | hCA I | 0.034 ± 0.54 µM | [11][12] |
| 4-bromo-phenyl | hCA I | 0.724 ± 0.18 µM | [11][12] |
| 2-bromo-4-fluoro-phenyl | hCA II | 0.172 ± 0.02 µM | [11][12] |
| 4-bromo-phenyl | hCA II | 0.562 ± 0.21 µM | [11][12] |
| 2-bromo-4-fluoro-phenyl | AChE | 0.096 ± 0.01 µM | [11][12] |
| 4-bromo-phenyl | AChE | 0.177 ± 0.02 µM | [11][12] |
Key Experimental Protocols
This section provides an overview of methodologies commonly cited in the research of halogenated naphthols.
Protocol: Synthesis of 2-Halo-1-naphthols via Ring Expansion
This protocol is adapted from the method for converting 1-indanones into 2-chloro/bromo-1-naphthols.[10]
-
Silyl Enol Ether Formation: To a solution of the substituted 1-indanone in an appropriate solvent (e.g., THF), add a base (e.g., LDA or LiHMDS) at low temperature (-78 °C). After stirring, add a silylating agent (e.g., TIPSCl). Allow the reaction to warm to room temperature and stir until completion.
-
Halogenation and Ring Expansion: Cool the solution of the silyl enol ether and add the halogenating agent (e.g., NCS or NBS). Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Deprotection: Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), to the reaction mixture to remove the silyl protecting group from the hydroxyl.
-
Workup and Purification: Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the 2-halo-1-naphthol.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated naphthol compounds in cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Prospects
Halogenated naphthols represent a versatile and highly promising class of scaffolds in medicinal chemistry. The strategic incorporation of halogens provides a powerful means to modulate biological activity, leading to potent anticancer, antimicrobial, and enzyme-inhibiting agents. The diverse mechanisms of action, including the inhibition of key transcription factors like CREB and enzymes such as thymidylate synthase, highlight their potential to address complex diseases.[13][14]
Future research should focus on several key areas:
-
Selective Halogenation: Developing more precise synthetic methods to control the position and type of halogen will be crucial for fine-tuning activity and minimizing off-target effects.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds will facilitate rational drug design and the identification of novel therapeutic applications.
-
Pharmacokinetic Optimization: While halogenation can improve metabolic stability, a comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is necessary to advance them toward clinical development.
-
Exploiting Halogen Bonding: A more intentional use of heavier halogens (Cl, Br, I) to form specific halogen bonds with target proteins could lead to next-generation inhibitors with enhanced potency and selectivity.[5]
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 73. The chlorination of β-naphthol and ethyl 2-hydroxy-3-naphthoate in presence of sodium acetate. 4-Chloro-β-naphthol and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ortho-Halogen naphthaleins as specific inhibitors of Lactobacillus casei thymidylate synthase. Conformational properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Halogenated naphthochalcones and structurally related naphthopyrazolines with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial Property of Halogenated Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative Antimicrobial Activity of Commercial Disinfectants with Naphtholics. - Covenant University Repository [eprints.covenantuniversity.edu.ng]
- 22. In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols [scielo.org.za]
Spectroscopic Profile of 7-Chloro-2-naphthol: A Technical Guide to its UV-Vis and Fluorescence Characteristics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-naphthol is a halogenated derivative of 2-naphthol, a well-known fluorescent molecule. The introduction of a chlorine atom at the 7-position can influence the electronic and photophysical properties of the parent naphthol scaffold.[1] This technical guide provides a comprehensive overview of the anticipated UV-Vis absorption and fluorescence spectral properties of this compound. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide leverages data from the parent compound, 2-naphthol, and other closely related derivatives to provide a predictive framework and detailed experimental protocols for researchers.
Predicted Spectroscopic Properties
The UV-Vis absorption and fluorescence characteristics of naphthols are attributed to π-π* electronic transitions within the naphthalene ring system.[1] The position and nature of substituents can significantly impact these properties. For this compound, the electron-withdrawing nature of the chlorine atom is expected to influence the energy levels of the ground and excited states, potentially leading to shifts in the absorption and emission maxima compared to unsubstituted 2-naphthol.
UV-Vis Absorption Spectra
The UV-Vis absorption spectrum of 2-naphthol derivatives typically exhibits multiple bands in the ultraviolet region.[2][3] The absorption maxima are influenced by the solvent environment. For instance, the λmax of 2-naphthol has been reported at different values in water and chloroform, indicating a sensitivity to solvent polarity.[4] While specific data for this compound is not available, the following table summarizes the known absorption data for the parent compound, 2-naphthol, which can serve as a baseline for experimental design.
| Compound | Solvent | Absorption Maxima (λmax) (nm) |
| 2-Naphthol | Water | 273.6 |
| 2-Naphthol | Chloroform | 275.4 |
| 2-Naphthol | n-Hexane | ~330 |
Table 1: UV-Vis Absorption Data for 2-Naphthol. This data is provided as a reference due to the absence of specific experimental values for this compound.[3][4]
Fluorescence Spectra
2-Naphthol is known to be a fluorescent compound.[5] The fluorescence emission is also sensitive to the solvent environment and the pH of the solution. The excited-state properties, including the emission wavelength and quantum yield, can be altered by substituents on the naphthalene ring. The following table presents available fluorescence data for 2-naphthol.
| Compound | Solvent/Conditions | Excitation Maxima (λex) (nm) | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (Φf) |
| 2-Naphthol | Aqueous (acidic) | 323 | ~350 | 0.18 |
| 2-Naphthol | Aqueous (basic) | - | ~415 | - |
Table 2: Fluorescence Data for 2-Naphthol. This data is provided as a reference due to the absence of specific experimental values for this compound.[6][7]
Experimental Protocols
The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy measurements for a compound like this compound.
UV-Vis Absorption Spectroscopy Protocol
-
Materials and Reagents:
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
-
Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer.
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a chosen spectroscopic grade solvent.
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 (e.g., 1-10 µg/mL).[4]
-
Instrument Setup:
-
Set the spectrophotometer to scan a wavelength range appropriate for naphthol derivatives (e.g., 200-450 nm).[8]
-
Use the same solvent as used for the sample preparation as a blank to zero the instrument.
-
-
Measurement:
-
Rinse the quartz cuvette with the solvent and then with the sample solution.
-
Fill the cuvette with the sample solution.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
-
Fluorescence Spectroscopy Protocol
-
Materials and Reagents:
-
This compound (high purity)
-
Spectroscopic grade, non-fluorescent solvents (e.g., ethanol, cyclohexane)
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes (1 cm path length)
-
A suitable fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Instrumentation:
-
A calibrated spectrofluorometer.
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile (e.g., if λex = 330 nm, scan from 340 nm to 600 nm).
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the sample.
-
Record the fluorescence emission spectrum of the solvent blank.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a known fluorescence standard (e.g., quinine sulfate) with a similar absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectrum of the standard under the same experimental conditions.
-
Calculate the fluorescence quantum yield (Φf) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for UV-Vis and Fluorescence Analysis.
Solvent Effects on Spectra
The photophysical properties of naphthol derivatives are often influenced by the solvent polarity. The following diagram illustrates the general relationship between solvent polarity and spectral shifts.
Caption: Solvent Polarity and Spectral Shifts.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masspec.scripps.edu [masspec.scripps.edu]
- 8. aa6kj.hopto.org [aa6kj.hopto.org]
An In-depth Technical Guide on the Health and Safety of 7-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data for 7-Chloro-2-naphthol (CAS No: 40492-93-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.
Section 1: Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. These values are essential for understanding the compound's behavior under various experimental and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO | PubChem[1] |
| Molecular Weight | 178.61 g/mol | PubChem[1] |
| Melting Point | 120 - 122 °C (248 - 252 °F) | Sigma-Aldrich |
| Boiling Point | 285 - 286 °C (545 - 547 °F) | Sigma-Aldrich |
| Partition Coefficient (n-octanol/water) | log Pow: 1.88 - 1.9 (at 20 °C / 68 °F) | Sigma-Aldrich |
| Appearance | Solid | Not explicitly stated, inferred |
| InChI Key | QSDSWPOSISCSSI-UHFFFAOYSA-N | PubChem[1] |
Section 2: Toxicological Data
Toxicological information is critical for assessing the potential health risks associated with handling this compound. The available data is summarized below.
| Hazard Classification | Category | Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Sigma-Aldrich |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Sigma-Aldrich |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Sigma-Aldrich |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Sigma-Aldrich |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | Sigma-Aldrich |
Section 3: Experimental Protocols
Detailed experimental methodologies for the toxicological and physical property data are not fully described in the available safety data sheets. However, the partition coefficient was determined according to the OECD Test Guideline 117 .
OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method
This method determines the partition coefficient (Pow) of a substance by measuring its retention time in a high-performance liquid chromatography (HPLC) system.
-
Principle: A small quantity of the test substance is dissolved and injected into a reversed-phase HPLC column.
-
Elution: The substance is eluted with a mixture of a polar mobile phase (e.g., methanol-water).
-
Detection: The retention time of the substance is measured by a suitable detector (e.g., UV-detector).
-
Calibration: A calibration graph of log Pow versus retention time for reference substances with known Pow values is established.
-
Determination: The log Pow of the test substance is then interpolated from its retention time using the calibration graph.
The toxicological endpoints are typically determined through standardized animal studies, though specific details of these studies for this compound are not provided in the publicly available safety documents.
Section 4: Safety and Handling
Proper handling and safety precautions are paramount when working with this compound. The following sections outline the recommended procedures for first aid and emergency response.
A logical workflow for providing first aid after exposure to this compound is illustrated below.
Caption: First aid procedures for this compound exposure.
This compound is combustible and can form explosive mixtures with air upon intense heating.
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, and chemical foam are all suitable for extinguishing fires involving this compound.[2]
-
Specific Hazards: Vapors are heavier than air and may spread along floors. Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
In the event of a spill, the following workflow should be followed to ensure safety and proper containment.
Caption: Workflow for accidental release and cleanup of this compound.
Section 5: GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
Hazard Pictograms:
-
Corrosion
-
Exclamation Mark
-
Health Hazard
-
Environment
Signal Word: Danger
Hazard Statements:
-
H302 + H332: Harmful if swallowed or if inhaled.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H400: Very toxic to aquatic life.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
A Technical Guide to 7-Chloro-2-naphthol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, key chemical properties, and synthetic applications of 7-Chloro-2-naphthol, a valuable building block in medicinal chemistry and organic synthesis. This document is intended to serve as a practical resource for researchers engaged in drug discovery and the development of novel bioactive molecules.
Introduction to this compound
This compound is a halogenated derivative of 2-naphthol, an aromatic compound with a fused two-ring structure. The presence of a chlorine atom on the naphthalene ring significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in the synthesis of more complex compounds. Halogenated naphthols are recognized for their utility in constructing molecules with a wide range of potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties[1]. The introduction of a halogen can impact a molecule's lipophilicity, metabolic stability, and its ability to bind to biological targets, a key consideration in drug design[1].
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The table below summarizes key information from several suppliers, including CAS number, molecular weight, and available purity. It is important for researchers to consult the suppliers' websites for the most current pricing and availability.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Benchchem | 40492-93-1 | 178.61 | - | For research use only. Not for human or veterinary use.[1] |
| Aladdin | 40492-93-1 | - | - | Available in quantities of 100mg, 250mg, and 1g.[1] |
| ChemScene | 29921-50-4 (isomer) | 178.61 | ≥98% | Isomer: 1-Chloro-7-naphthol. |
| TCI America (via Fisher Scientific) | 633-99-8 (isomer) | 178.615 | ≥98.0% | Isomer: 1-Chloro-2-naphthol. |
| PubChem | 40492-93-1 | 178.61 | - | Aggregates data from multiple suppliers.[2] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, storage, and application in experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO | [2] |
| IUPAC Name | 7-chloronaphthalen-2-ol | [2] |
| Molecular Weight | 178.61 g/mol | [2] |
| CAS Number | 40492-93-1 | [2] |
Experimental Protocols: Synthesis of 1-Amidoalkyl-2-naphthols
This compound serves as an excellent starting material for the synthesis of various derivatives, including 1-amidoalkyl-2-naphthols, which are known for their biological activities[3]. The following is a detailed protocol for a one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols, adapted from a general method that can be applied using this compound.[4][5]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amide (e.g., acetamide or benzamide) or Urea
-
Catalyst (e.g., tetrachlorosilane[4], citrus limon juice[6], or SO3H-carbon[5])
-
Ethanol (if using a solvent)
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath (if required)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round bottom flask, combine this compound (1 mmol), the chosen aromatic aldehyde (1 mmol), and the amide or urea (1.2-1.5 mmol).
-
Catalyst Addition: Add the selected catalyst. The catalytic amount will vary depending on the chosen catalyst (e.g., 5 wt% for SO3H-carbon)[5]. For solvent-free conditions, the reactants are mixed directly. If a solvent is used, such as ethanol with citrus limon juice, it should be added at this stage.[6]
-
Reaction Conditions:
-
Solvent-Free: The mixture is stirred at a specified temperature (e.g., 100-120 °C) for the required time (typically 30 minutes to several hours), with the reaction progress monitored by TLC.[5][7]
-
With Solvent: The reaction mixture is stirred at room temperature or heated as necessary. Reaction progress is monitored by TLC.[6]
-
-
Workup:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the mixture in a suitable organic solvent like acetone.
-
Quench the reaction by adding cold water.
-
If a precipitate forms, filter the solid product. If the product remains in the aqueous layer, extract with an organic solvent (e.g., chloroform).[4]
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-amidoalkyl-2-naphthol derivative.[6]
Visualizing Synthetic and Screening Workflows
The following diagrams illustrate the logical flow of synthesizing derivatives from this compound and a general workflow for screening their biological activity.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]
- 5. arcjournals.org [arcjournals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Naphthols
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction offers a versatile and efficient method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 7-Chloro-2-naphthol with various arylboronic acids. The resulting 2-aryl-7-naphthol products are valuable intermediates in drug discovery and materials science. The hydroxyl group at the 2-position and the chloro group at the 7-position of the naphthol ring provide distinct reactivity, making it a useful building block in organic synthesis.[5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[1][6][7] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8] For less reactive aryl chlorides, the choice of a suitable electron-rich and bulky phosphine ligand is often critical for achieving high reaction efficiency.[7]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Standard laboratory work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask. The mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7-naphthol product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl chlorides, which can be adapted for this compound. The reactivity of aryl chlorides often requires more robust catalytic systems compared to aryl bromides or iodides.[3][7]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | 12-24 | 70-95 |
| 2 | Aryl Chloride | 4-Tolylboronic acid | Pd₂(dba)₃ (1-1.5) | XPhos (2-3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 85-99 |
| 3 | Aryl Chloride | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3-5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 60-80 |
| 4 | Chloroindole | Phenylboronic acid | P1 (1-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 |
Note: P1 refers to a specific phosphine ligand from the linked study.[9] Yields are indicative and may vary based on the specific substrates and reaction scale.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle Diagram
Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Chloro-2-naphthol as a Versatile Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Chloro-2-naphthol is a halogenated aromatic alcohol that serves as a valuable and versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a naphthalene core substituted with both a hydroxyl (-OH) and a chloro (-Cl) group, provides multiple reactive sites for constructing complex molecular architectures.[1] The hydroxyl group activates the ring for electrophilic substitution, while the chlorine atom provides a handle for transition metal-catalyzed cross-coupling reactions.[1][2] Furthermore, the electron-withdrawing nature of the chlorine atom enhances the acidity of the phenolic proton, influencing its reactivity in deprotonation-dependent reactions.[1] These distinct chemical properties make this compound a crucial starting material for synthesizing a wide range of derivatives, which have been investigated for potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] This document provides an overview of its properties, reactivity, and detailed protocols for its application in synthetic chemistry.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature with the key properties and identifiers summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO | [3] |
| Molecular Weight | 178.61 g/mol | [1][3] |
| CAS Number | 40492-93-1 | [1][3] |
| IUPAC Name | 7-chloronaphthalen-2-ol | [3] |
| Appearance | White crystalline solid | |
| Solubility | Poorly soluble in water, soluble in organic solvents |
Spectroscopic analysis is essential for structure confirmation. Key expected data for this compound are presented in the table below.
| Spectroscopic Method | Key Features | Reference |
| ¹H NMR | Signals corresponding to aromatic protons and a hydroxyl proton. The hydroxyl proton often appears as a broad singlet with a chemical shift dependent on solvent and concentration. The aromatic proton signals are influenced by the -OH and -Cl substituents. | [1] |
| ¹³C NMR | Provides a map of the carbon skeleton, confirming the substitution pattern on the naphthalene ring. | [1] |
| Mass Spectrometry | Molecular ion peak (m/z) at approximately 178 and 180 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Key fragment ions may arise from the loss of CO and HCl. | [1][3] |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group and C-Cl stretching vibrations. | [3] |
Reactivity Profile and Synthetic Applications
The dual functionality of this compound allows for a variety of chemical transformations. The primary sites of reactivity are the hydroxyl group (nucleophilic reactions), the C1 position (electrophilic aromatic substitution), and the C7 position (cross-coupling reactions).
Key Synthetic Applications Include:
-
Synthesis of Naphthofurans: The hydroxyl group can be used to construct fused heterocyclic systems like naphthofurans, which are known to possess various pharmacological activities.[4]
-
Multicomponent Reactions: It can serve as the phenolic component in multicomponent reactions, such as the Betti reaction, to create complex molecules like aminobenzylnaphthols and amidoalkylnaphthols in a single step.[5][6]
-
Synthesis of Biologically Active Derivatives: The naphthalene scaffold is a common feature in many approved drugs and biologically active compounds.[7][8] this compound provides a starting point for creating derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties.[1][9]
-
Palladium-Catalyzed Couplings: The chloro-substituent is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds to elaborate the molecular structure.[1][2]
Experimental Protocols
The following protocols are representative methods for the derivatization of this compound, adapted from established procedures for 2-naphthol and related compounds. Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Protocol 1: Synthesis of 1-Amidoalkyl-7-chloro-2-naphthols via Multicomponent Reaction
This protocol describes a one-pot synthesis adapted from a method utilizing tetrachlorosilane as a catalyst for the condensation of a naphthol, an aldehyde, and a nitrile.[6] This reaction is efficient for producing amidoalkyl naphthol derivatives.
Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and acetonitrile (2.0 mmol).
-
Slowly add tetrachlorosilane (2.0 mmol) to the stirred mixture at room temperature. The reaction is often exothermic.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-amidoalkyl-7-chloro-2-naphthol.
The table below shows representative yields achieved for the synthesis of 1-amidoalkyl-2-naphthols using various aldehydes with unsubstituted 2-naphthol, which can serve as a benchmark for optimization.[6]
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 95 |
| 2 | 4-Methylbenzaldehyde | 93 |
| 3 | 4-Methoxybenzaldehyde | 96 |
| 4 | 4-Chlorobenzaldehyde | 90 |
| 5 | 3-Nitrobenzaldehyde | 88 |
Protocol 2: Synthesis of 7-Chloro-2-(benzyloxy)naphthalene (O-Alkylation)
O-alkylation of the hydroxyl group is a fundamental transformation to produce naphthyl ethers, which can serve as intermediates or as final products with modified biological properties.
Methodology:
-
Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent such as acetone or DMF in a round-bottom flask.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 mmol), to the solution.
-
Add the alkylating agent, for example, benzyl bromide (1.1 mmol).
-
Heat the reaction mixture to reflux and stir until TLC indicates the complete consumption of the starting material.
-
After cooling to room temperature, filter off the base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via recrystallization or column chromatography to obtain the pure ether.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The chlorine atom at the C7 position can be replaced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This is a powerful method for synthesizing complex biaryl structures.
Methodology:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and a base like potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the 7-aryl-2-naphthol product.
Conclusion this compound is a highly valuable intermediate for organic synthesis due to its multiple, distinct reactive sites. The protocols and data provided herein offer a foundation for researchers to explore its utility in synthesizing novel compounds for applications in medicinal chemistry and materials science. The adaptability of this intermediate to various reaction types, including multicomponent and transition metal-catalyzed reactions, underscores its importance in the modern synthetic chemist's toolkit.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: 7-Chloro-2-naphthol as a Potential Fluorescent Probe for Enzyme Assays
Introduction
7-Chloro-2-naphthol is a halogenated naphthol derivative with distinct chemical properties imparted by the chloro and hydroxyl groups on its naphthalene ring.[1] While the broader class of naphthols is utilized in developing fluorescent probes, the specific application of this compound as a fluorescent reporter in enzyme assays is an area of emerging potential.[1][2][3] The principle of such an assay involves an enzyme-specific substrate that has been chemically modified to include the this compound moiety, rendering it non-fluorescent or "caged." Enzymatic cleavage of this substrate liberates the free this compound, resulting in a detectable fluorescent signal that is proportional to enzyme activity. This document provides a generalized framework and protocols for the development and application of assays using this compound-based substrates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound reporter molecule is provided below. These properties are essential for designing assay conditions and instrumentation settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO | PubChem[4] |
| Molecular Weight | 178.61 g/mol | PubChem[4] |
| IUPAC Name | 7-chloronaphthalen-2-ol | PubChem[4] |
| CAS Number | 40492-93-1 | PubChem[4] |
Principle of Enzymatic Activation
The core of the assay is the enzymatic conversion of a non-fluorescent substrate into the highly fluorescent this compound. The substrate is designed to be specific for the target enzyme (e.g., a phosphatase, glycosidase, or esterase). The enzyme catalyzes the hydrolysis of a labile bond, releasing the fluorophore.
Caption: General mechanism of a this compound-based enzyme assay.
Application Protocol: Acid Phosphatase (ACP) Assay
This section provides a generalized protocol for a continuous acid phosphatase assay using a hypothetical 7-chloro-2-naphthyl phosphate substrate. This protocol is based on methodologies for similar naphthyl-based substrates and would require optimization.[5]
1. Materials and Reagents
-
Assay Buffer: 0.1 M Acetate Buffer (pH 4.6). The optimal pH should be determined experimentally, as related assays show optima between pH 4.6 and 5.0.[6]
-
Substrate: 7-chloro-2-naphthyl phosphate (synthesis required). Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO) and store at -20°C.
-
Enzyme: Purified acid phosphatase standard.
-
Stop Solution: 0.5 M NaOH.
-
Instrumentation: Fluorescence plate reader or spectrofluorometer.
2. Experimental Workflow
The following diagram outlines the key steps for performing the enzyme assay.
Caption: Standard experimental workflow for an enzyme assay.
3. Assay Procedure (96-well plate format)
-
Prepare Working Solutions: Dilute the 7-chloro-2-naphthyl phosphate stock solution to the desired final concentration (e.g., 10-100 µM) in the Assay Buffer. Prepare serial dilutions of the acid phosphatase standard in Assay Buffer.
-
Plate Setup: To each well, add 50 µL of the substrate working solution.
-
Initiate Reaction: Add 50 µL of the enzyme dilution (or sample) to each well to start the reaction. Include wells with buffer only (blank) and enzyme only (background control).
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the plate in a fluorescence reader pre-set to the optimal temperature. Measure the fluorescence signal every 60 seconds for 15-30 minutes. The excitation and emission wavelengths for this compound must be determined experimentally via a spectral scan.
-
Endpoint Assay: Incubate the plate at the optimal temperature for a fixed time (e.g., 30 minutes). Stop the reaction by adding 25 µL of Stop Solution. Measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
For endpoint assays, the final fluorescence value corresponds to the total activity.
-
Plot the reaction rate against the enzyme concentration to generate a standard curve.
-
Quantitative Data and Assay Development
No specific kinetic data for enzyme assays releasing this compound is currently published. However, data from assays using structurally similar naphthol-based substrates provide a valuable reference for the parameters that must be determined during assay development.
Table 1: Kinetic Parameters for Related Naphthol-Based Phosphatase Substrates
| Substrate | Enzyme | pH Optimum | Kₘ | Source |
| Naphthol AS-BI phosphate | Acid Phosphatase (CHO cells) | 4.6 | 10 µM | PubMed[6] |
| 1-Naphthyl phosphate | Human Prostatic Acid Phosphatase | 3.8 - 5.7 | 1.01 - 1.6 mM | ResearchGate[5] |
Key Considerations for Assay Development
Developing a robust assay requires systematic optimization of several parameters. The logical relationships between these steps are crucial for success.
Caption: Logical workflow for developing a novel fluorescent enzyme assay.
This compound presents a promising scaffold for the development of "turn-on" fluorescent probes for a variety of enzyme classes. Its utility is contingent on the successful synthesis of specific, non-fluorescent enzyme substrates that release the fluorophore upon cleavage. The protocols and workflows provided herein offer a comprehensive, albeit generalized, guide for researchers aiming to develop and validate novel enzyme assays using this reporter molecule. Critical first steps include the synthesis of a high-purity substrate and the thorough characterization of the fluorescence properties of this compound under various aqueous conditions to establish optimal measurement parameters.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H7ClO | CID 97289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naphthol AS-BI (7-bromo-3-hydroxy-2-naphtho-o-anisidine) phosphatase and naphthol AS-BI beta-D-glucuronidase in Chinese hamster ovary cells: biochemical and flow cytometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Amines via Derivatization with 7-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on a pre-column derivatization reaction with 7-Chloro-2-naphthol. This derivatization step imparts a chromophoric tag to the amine analytes, significantly enhancing their detection by UV spectrophotometry. The protocol provides a comprehensive guide for sample preparation, derivatization, and HPLC analysis, making it suitable for applications in pharmaceutical research, environmental analysis, and quality control.
Introduction
The quantitative analysis of amines is crucial in numerous scientific and industrial fields, including pharmaceutical development, where they are common functional groups in active pharmaceutical ingredients (APIs) and related impurities. Due to their often low volatility and lack of a strong chromophore, direct analysis of amines by HPLC with UV detection can be challenging.[1][2][3][4][5][6] Pre-column derivatization is a widely accepted technique to overcome these limitations.[1][7] This process involves reacting the analyte with a reagent to form a derivative that is more easily detectable.[1][7]
This compound is a suitable derivatizing agent for amines due to the reactive nature of its hydroxyl group, which can be activated to react with primary and secondary amines. The naphthalene ring system provides a strong chromophore, allowing for sensitive UV detection. The electron-withdrawing nature of the chlorine atom can enhance the reactivity of the hydroxyl group for derivatization.[8] This application note provides a detailed protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC.
Experimental Protocol
Materials and Reagents
-
This compound (Reagent Grade)
-
Amine standards (e.g., methylamine, ethylamine, diethylamine)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Sodium borate (ACS Grade)
-
Boric acid (ACS Grade)
-
Hydrochloric acid (ACS Grade)
-
Sodium hydroxide (ACS Grade)
-
Triethylamine (TEA)
-
2-Chloro-1-methylpyridinium iodide (CMPI)
Equipment
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L with HPLC grade water.
-
Derivatization Reagent (10 mM this compound in Acetonitrile): Accurately weigh 17.86 mg of this compound and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Activating Agent (100 mM CMPI in Acetonitrile): Accurately weigh 255.5 mg of 2-chloro-1-methylpyridinium iodide and dissolve in 10 mL of acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each amine standard by dissolving 10 mg of the standard in 10 mL of 0.1 M hydrochloric acid.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the borate buffer to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Procedure
-
To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 100 µL of the borate buffer (pH 9.0).
-
Add 50 µL of the 100 mM CMPI solution and vortex briefly.
-
Add 200 µL of the 10 mM this compound derivatization reagent.
-
Add 20 µL of triethylamine to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered solution into the HPLC system for analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of three representative amines after derivatization with this compound.
| Analyte | Retention Time (min) | Linearity (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine | 8.5 | 1 - 100 | > 0.999 | 0.2 | 0.6 |
| Ethylamine | 9.8 | 1 - 100 | > 0.999 | 0.2 | 0.7 |
| Diethylamine | 11.2 | 1 - 100 | > 0.999 | 0.3 | 0.9 |
Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis of amines.
Conclusion
The described method provides a reliable and sensitive approach for the quantification of primary and secondary amines by HPLC with UV detection. The pre-column derivatization with this compound is a straightforward and effective way to enhance the detectability of these compounds. The protocol is readily adaptable for various research and quality control applications where the accurate measurement of amines is essential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
Application Notes and Protocols: 7-Chloro-2-naphthol and the Landscape of Naphthol-Based Fluorescent Probes in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Chloro-2-naphthol as a Potential Precursor for Bioimaging Tools
This compound is a halogenated naphthol derivative with distinct chemical properties conferred by the electron-withdrawing chloro group and the activating hydroxyl group on its naphthalene ring.[1] While it has been investigated for potential use as a fluorescent probe in biological imaging, its direct application as a cellular imaging agent is not yet extensively documented in scientific literature.[1] However, the broader family of naphthol-based compounds has emerged as a versatile scaffold for the synthesis of sophisticated fluorescent probes for a variety of cell imaging applications.[2][3][4]
These probes are instrumental in visualizing and quantifying specific analytes, tracking cellular processes, and understanding disease states at the subcellular level. The inherent fluorescence of the naphthalene moiety, combined with its synthetic tractability, allows for the rational design of sensors that exhibit changes in their photophysical properties upon interaction with a target molecule or a change in the cellular microenvironment.[4]
This document provides an overview of the application of naphthol-based fluorescent probes in cell imaging, with a forward-looking perspective on how this compound could serve as a valuable precursor in the development of next-generation imaging agents.
Principle of Naphthol-Based Fluorescent Probes
Naphthol derivatives are frequently employed as fluorophores in the design of "turn-on" or ratiometric fluorescent sensors. The underlying principle often involves the modulation of photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
In a typical "turn-on" sensor design, the naphthol fluorophore is chemically linked to a recognition moiety (receptor) for a specific analyte. In the absence of the analyte, the fluorescence of the naphthol core is quenched. Upon binding of the analyte to the receptor, a conformational or electronic change occurs, which disrupts the quenching mechanism and leads to a significant increase in fluorescence intensity. This allows for the sensitive and selective detection of the target analyte within the complex environment of a living cell.
Figure 1: General mechanism of a "turn-on" naphthol-based fluorescent sensor.
Applications and Quantitative Data
Naphthol-based fluorescent probes have been successfully developed for imaging a range of biologically important species. Below is a summary of representative examples from the literature.
| Probe Name/Type | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Fold Change | Cell Line | Reference |
| L3 (Schiff Base) | Al³⁺ | ~370 | 435 | - | >140 | SW480 (colon cancer) | [5] |
| F6 (Schiff Base) | Al³⁺ | - | 434 | - | - | - | [2] |
| CGB (Naphthol-naphthalimide) | ClO⁻ | - | - | - | "Turn-on" | - | [6] |
| NABT (Schiff Base) | Al³⁺ | 420 | 515 | - | ~42 | - | [3] |
Data is extracted from cited literature; "-" indicates data not specified in the source.
Experimental Protocols
Synthesis of a Representative Naphthol-Based Probe (Schiff Base for Al³⁺ Detection)
This protocol is a generalized procedure for the synthesis of a Schiff base-type fluorescent probe, a common class of sensors derived from naphthol precursors. This compound can be envisioned as a starting material for similar synthetic routes.
Figure 2: Generalized synthesis workflow for a naphthol-based Schiff base probe.
Materials:
-
2-hydroxy-1-naphthaldehyde (or a similar naphthol derivative)
-
A suitable diamine (e.g., 1,3-diaminopropane)
-
Ethanol (absolute)
-
Standard reflux apparatus
-
Filtration equipment
-
Recrystallization solvents
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.
-
Add a solution of the diamine (1 equivalent) in ethanol dropwise to the flask while stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base probe.
-
Confirm the structure of the synthesized probe using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Live Cell Imaging
This protocol provides a general workflow for staining live cells with a naphthol-based fluorescent probe and subsequent imaging using fluorescence microscopy.
Figure 3: Experimental workflow for live cell imaging with a fluorescent probe.
Materials:
-
Adherent cells (e.g., SW480, HeLa)
-
Cell culture medium (e.g., DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Naphthol-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Glass-bottom dishes or coverslips for imaging
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips in a multi-well plate at an appropriate density. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Probe Preparation: Prepare a stock solution of the naphthol-based probe (e.g., 1 mM) in cell-culture grade DMSO.
-
Cell Staining: a. On the day of imaging, prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to the final desired concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Mount the coverslip or dish on a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the specific naphthol probe. For "turn-on" sensors, a control image (before addition of a stimulus, if applicable) and a post-stimulus image should be acquired.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., whole cell, specific organelles) using image analysis software such as ImageJ or CellProfiler.
Future Directions: The Potential of this compound
The specific substitution pattern of this compound offers intriguing possibilities for the development of novel fluorescent probes. The chlorine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, allowing for the attachment of various receptor moieties.[1] This synthetic versatility could be exploited to create a new generation of probes with tailored specificities for different cellular analytes. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the photophysical properties of the naphthol core, potentially leading to probes with improved brightness, photostability, or shifted emission spectra.
Conclusion
While this compound itself is not yet an established tool for cell imaging, the broader class of naphthol-based fluorescent probes represents a powerful and versatile platform for cellular studies. Through rational design and synthesis, these compounds can be transformed into highly specific sensors for a variety of biological targets. The protocols and data presented here provide a framework for the application of existing naphthol-based probes and serve as a guide for the future development of novel imaging agents, where precursors like this compound hold significant promise.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Chloro-2-naphthol as a Versatile Starting Material for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-naphthol is a halogenated aromatic alcohol that serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical compounds. The presence of both a hydroxyl group and a chlorine atom on the naphthalene ring imparts unique reactivity and physical properties, making it an attractive scaffold for drug discovery and development. The chloro-substituent, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, key parameters in the optimization of drug candidates.[1]
This document provides detailed application notes and experimental protocols for the synthesis of two classes of pharmaceutical compounds derived from this compound: a potential beta-adrenergic receptor blocker and a potential anti-inflammatory agent.
Application 1: Synthesis of a Potential Beta-Adrenergic Receptor Blocker
Beta-adrenergic receptor blockers, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. The synthesis of propranolol, a well-known beta-blocker, famously starts from 1-naphthol. By analogy, this compound can be utilized to synthesize a structurally related compound with potential beta-blocking activity. The key synthetic steps involve the reaction of this compound with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine.[2][3][4][5]
Experimental Protocol: Synthesis of 1-((7-chloro-2-naphthyloxy)-3-(isopropylamino)propan-2-ol)
This protocol describes a two-step synthesis of a potential beta-blocker starting from this compound.
Step 1: Synthesis of 2-((7-chloro-2-naphthyloxy)methyl)oxirane
-
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the flask to form the sodium salt of this compound.
-
Add epichlorohydrin (1.2 equivalents) to the reaction mixture. A phase transfer catalyst can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude epoxide product.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of 1-((7-chloro-2-naphthyloxy)-3-(isopropylamino)propan-2-ol)
-
Materials:
-
2-((7-chloro-2-naphthyloxy)methyl)oxirane (from Step 1)
-
Isopropylamine
-
Ethanol
-
-
Procedure:
-
Dissolve the purified epoxide from Step 1 in ethanol in a sealed reaction vessel.
-
Add an excess of isopropylamine (3-5 equivalents) to the solution.
-
Heat the mixture at 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the final product.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₀H₇ClO | 178.62 | Solid |
| 2-((7-chloro-2-naphthyloxy)methyl)oxirane | C₁₃H₁₁ClO₂ | 234.68 | Solid/Oil |
| 1-((7-chloro-2-naphthyloxy)-3-(isopropylamino)propan-2-ol) | C₁₆H₂₀ClNO₂ | 309.80 | Solid |
Note: The expected yields for these reactions are typically in the range of 60-80%, but will depend on the specific reaction conditions and purification methods.
Signaling Pathway
Caption: Inhibition of the beta-adrenergic signaling pathway by the synthesized beta-blocker.
Application 2: Synthesis of a Potential Anti-inflammatory Agent
Naphthalene derivatives have been investigated for their anti-inflammatory properties.[6] The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often involves the creation of aryl acetic acid or propionic acid derivatives. This compound can be used as a starting material to synthesize a potential anti-inflammatory agent through the introduction of a carboxylic acid moiety.
Experimental Protocol: Synthesis of (7-chloro-2-naphthyloxy)acetic acid
This protocol outlines the synthesis of a potential NSAID candidate from this compound.
-
Materials:
-
This compound
-
Ethyl chloroacetate
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide solution and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product. The product can be further purified by recrystallization.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₀H₇ClO | 178.62 | Solid |
| Ethyl (7-chloro-2-naphthyloxy)acetate | C₁₄H₁₃ClO₃ | 264.70 | Solid/Oil |
| (7-chloro-2-naphthyloxy)acetic acid | C₁₂H₉ClO₃ | 236.65 | Solid |
Note: Expected yields for this multi-step synthesis are generally in the range of 50-70%.
Signaling Pathway
Caption: Mechanism of action of the potential NSAID via inhibition of cyclooxygenase enzymes.
Conclusion
This compound is a readily accessible and reactive starting material for the synthesis of diverse pharmaceutical compounds. The protocols provided herein for the synthesis of a potential beta-blocker and a potential anti-inflammatory agent demonstrate its utility in medicinal chemistry. The presence of the chloro-substituent offers a handle for further structural modifications, allowing for the fine-tuning of pharmacological properties. These application notes serve as a foundation for researchers to explore the potential of this compound in the development of novel therapeutics.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Application Notes and Protocols for Enzymatic Assays Using 7-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing 7-Chloro-2-naphthol as a chromogenic substrate in enzymatic assays, particularly with horseradish peroxidase (HRP) and other peroxidases. While less common than other naphthol derivatives, this compound can be effectively used for the detection of enzyme activity in various applications, including immunoassays and high-throughput screening.
Principle of the Assay
The enzymatic assay is based on the peroxidase-catalyzed oxidation of this compound in the presence of hydrogen peroxide (H₂O₂). This reaction produces a colored, insoluble product that can be quantified spectrophotometrically or visualized on a membrane. The intensity of the color produced is directly proportional to the amount of enzyme activity.
Enzymatic Reaction Pathway
The peroxidase enzyme, in a higher oxidation state, abstracts a hydrogen atom from the hydroxyl group of this compound, generating a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or polymerization, to form a colored product.
Caption: Peroxidase-catalyzed oxidation of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for peroxidase-catalyzed oxidation of naphthol derivatives. These values are provided as a reference and may vary depending on the specific experimental conditions and the enzyme used. The data for 2-naphthol with a fungal peroxidase is presented as a proxy due to the limited availability of specific kinetic data for this compound.
| Parameter | Value (for 2-Naphthol) | Unit | Reference |
| EC₅₀ | 175 | µM | [1] |
| Maximal Reaction Rate | 2.0 | µM/s | [1] |
| Optimal pH | 5.5 | - | [1] |
| Hydrogen Peroxide Concentration | 100 | µM | [1] |
Experimental Protocols
This section provides detailed methodologies for performing an enzymatic assay using this compound as a substrate. The protocol is adapted from established procedures for the analogous substrate, 4-chloro-1-naphthol.[2]
Materials
-
This compound
-
Methanol or Ethanol (ACS grade)
-
Hydrogen Peroxide (30% solution)
-
Tris-Buffered Saline (TBS): 20 mM Tris, 500 mM NaCl, pH 7.5
-
Horseradish Peroxidase (HRP) or other suitable peroxidase
-
Microplate reader or spectrophotometer
-
96-well microplates (clear, flat-bottom)
Reagent Preparation
-
This compound Stock Solution (3 mg/mL): Dissolve 3 mg of this compound in 1 mL of methanol. This solution should be prepared fresh and protected from light.
-
Substrate Working Solution: Immediately before use, dilute the this compound stock solution 1:10 in TBS (e.g., 1 mL of stock solution into 9 mL of TBS).
-
Hydrogen Peroxide Solution (0.03%): Dilute the 30% hydrogen peroxide stock solution in TBS to a final concentration of 0.03%. For example, add 10 µL of 30% H₂O₂ to 10 mL of TBS.
-
Enzyme Solution: Prepare a series of dilutions of the peroxidase enzyme in TBS to determine the optimal concentration.
Assay Workflow
The following diagram illustrates the general workflow for the enzymatic assay.
Caption: General workflow for the this compound enzymatic assay.
Spectrophotometric Assay Protocol (96-well plate)
-
Add Reagents:
-
To each well of a 96-well plate, add 50 µL of the enzyme dilution.
-
Add 50 µL of the Substrate Working Solution.
-
To initiate the reaction, add 50 µL of the 0.03% Hydrogen Peroxide Solution.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The color will develop over this time.
-
Measurement: Measure the absorbance of each well at a suitable wavelength. While the optimal wavelength for the product of this compound needs to be determined empirically, a starting point can be around 405 nm, which is common for many peroxidase substrates.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples. Plot the absorbance against the enzyme concentration to determine the enzyme kinetics.
Applications in Drug Development
This enzymatic assay can be adapted for high-throughput screening (HTS) to identify potential inhibitors or activators of peroxidase enzymes.
HTS Assay Workflow
Caption: High-throughput screening workflow using the this compound assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low color development | Inactive enzyme | Use a fresh enzyme preparation. |
| Incorrect pH of buffer | Optimize the pH of the TBS buffer (typically between 5.0 and 7.5). | |
| Substrate solution degraded | Prepare fresh this compound solution and protect it from light. | |
| High background signal | Spontaneous oxidation of the substrate | Prepare the substrate and H₂O₂ solutions immediately before use. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Precipitate formation | High substrate concentration | Optimize the concentration of this compound. |
| Incompatibility with buffer components | Ensure no interfering substances are present in the buffer. |
Conclusion
The enzymatic assay protocol using this compound provides a viable method for the detection and quantification of peroxidase activity. While optimization of specific parameters such as substrate concentration and reading wavelength is recommended for each specific application, the provided protocols offer a robust starting point for researchers in various fields, including drug discovery and development.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 7-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of azo dyes utilizing 7-Chloro-2-naphthol as a coupling component. The synthesis involves a two-step diazotization and coupling reaction. While specific quantitative data for this compound-derived azo dyes is not extensively available in the public domain, this document provides a generalized procedure based on established methods for analogous 2-naphthol derivatives. The provided data should be considered representative.
Overview
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). Their synthesis is a cornerstone of organic chemistry, with wide-ranging applications in textiles, printing, pharmaceuticals, and as analytical reagents. The general synthesis route involves the diazotization of a primary aromatic amine, followed by an electrophilic aromatic substitution reaction with an electron-rich coupling component, in this case, this compound. The chloro- and hydroxyl-substituents on the naphthol ring influence the final properties of the dye, such as its color, fastness, and potential biological activity.
Chemical Structures and Reaction Scheme
The synthesis proceeds in two main stages:
Stage 1: Diazotization of an Aromatic Amine A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
Stage 2: Azo Coupling The resulting diazonium salt is then reacted with this compound, dissolved in an alkaline solution. The electrophilic diazonium ion attacks the electron-rich naphthol ring, typically at the position ortho to the hydroxyl group, to form the azo dye.
Caption: General reaction pathway for the synthesis of azo dyes from an aromatic amine and this compound.
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the synthesis of an azo dye using this compound. The protocol is adapted from procedures for similar 2-naphthol derivatives.[1]
Materials and Reagents
-
Aromatic Amine (e.g., Aniline, p-toluidine, etc.)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Equipment
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Graduated cylinders
-
pH indicator paper
Detailed Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of azo dyes using this compound.
Step-by-Step Procedure
Part A: Diazotization of Aromatic Amine
-
In a 100 mL beaker, dissolve the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.
Part B: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve this compound (1.79 g, 0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Filter the crude azo dye using a Büchner funnel.
-
Wash the precipitate thoroughly with a generous amount of cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Calculate the percentage yield.
Data Presentation
The following tables summarize representative quantitative data for azo dyes derived from 2-naphthol derivatives. The exact values for this compound derivatives may vary depending on the specific aromatic amine used.
Table 1: Representative Reaction Yields and Physical Properties
| Aromatic Amine | Coupling Component | Product Name (Systematic) | Molecular Formula | Yield (%) | Melting Point (°C) |
| Aniline | 2-Naphthol | 1-(Phenylazo)-2-naphthol | C₁₆H₁₂N₂O | ~85-90 | 131-133 |
| p-Nitroaniline | 2-Naphthol | 1-(4-Nitrophenylazo)-2-naphthol | C₁₆H₁₁N₃O₃ | >90 | 248-252 |
| 2-Chloroaniline | 2-Naphthol | 1-(2-Chlorophenylazo)-2-naphthol | C₁₆H₁₁ClN₂O | ~80-85 | 155-157 |
Table 2: Representative Spectroscopic Data
| Compound | UV-Vis (λmax, nm) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| 1-(Phenylazo)-2-naphthol | ~480 | ~3450 (O-H), ~1620 (N=N), ~1500, 1450 (C=C, aromatic) | ~16.3 (s, 1H, OH), 6.9-8.6 (m, 11H, Ar-H) |
| 1-(4-Nitrophenylazo)-2-naphthol | ~490-500 | ~3440 (O-H), ~1610 (N=N), ~1520, 1340 (NO₂) | Specific data not readily available |
| 1-(2-Chlorophenylazo)-2-naphthol | ~485 | ~3439 (O-H), ~1554 (N=N), ~752 (C-Cl) | ~16.5 (s, 1H, OH), 6.8-8.5 (m, 10H, Ar-H) |
Applications
Azo dyes derived from substituted naphthols have a variety of applications:
-
Textile Dyes: They are used to dye natural and synthetic fibers, often exhibiting good color fastness.
-
Pigments: Insoluble azo dyes are used as pigments in paints, inks, and plastics.
-
Analytical Reagents: Some azo dyes act as indicators in acid-base titrations or as chromogenic reagents for the spectrophotometric determination of metal ions.
-
Pharmaceutical Research: The azo scaffold is present in some drug molecules, and new derivatives are often screened for potential biological activities, including antimicrobial and anticancer properties. The introduction of a chlorine atom in the 7-position of the naphthol ring can modulate the lipophilicity and electronic properties of the resulting dye, potentially influencing its biological activity and application profile.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Chloro-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Chloro-2-naphthol from reaction byproducts. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials such as 2-naphthol, regioisomers formed during chlorination (e.g., 1-Chloro-2-naphthol and other chloro-substituted naphthols), and over-chlorinated products. Oxidation of the product can also lead to the formation of quinones.
Q2: My purified this compound has a low melting point. What could be the cause?
A2: A depressed melting point is a strong indicator of residual impurities. The most likely contaminants are regioisomers or remaining starting materials. Further purification by recrystallization or column chromatography is recommended.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate this compound from its less polar and more polar impurities on a silica gel plate. The spots can be visualized under UV light.
Q4: I am having trouble separating this compound from its isomers. What is the best approach?
A4: The separation of isomers can be challenging due to their similar physical properties. Column chromatography is generally the most effective method for isomer separation. A carefully selected mobile phase with a gradual increase in polarity will be crucial for achieving good resolution.
Q5: Can I use distillation for purification?
A5: While distillation can remove low-boiling solvents and some volatile impurities, it is generally not effective for separating this compound from its isomers due to their very close boiling points.
Data Presentation
The following table summarizes the physical properties of this compound and its common isomers to aid in their identification and separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₇ClO | 178.61 | Not specified |
| 1-Chloro-2-naphthol | C₁₀H₇ClO | 178.61 | 70 |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 |
| 6-Chloro-2-naphthol | C₁₀H₇ClO | 178.61 | Not specified |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Column Chromatography of this compound
Objective: To separate this compound from its isomers and other impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of hexane:ethyl acetate. The ideal system should give a retention factor (Rf) of ~0.3 for this compound and good separation from other spots.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen hexane:ethyl acetate mixture. Start with a lower polarity (higher hexane content) and gradually increase the polarity (increase ethyl acetate content) to elute the compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for purification issues.
troubleshooting low yield in Suzuki coupling of 7-Chloro-2-naphthol
Technical Support Center: Suzuki Coupling of 7-Chloro-2-naphthol
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of this compound. The advice is tailored for scientists and professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging, often resulting in low yields?
A1: The low reactivity of this compound in Suzuki coupling stems from two primary factors. Firstly, as an aryl chloride, it has a strong carbon-chlorine (C-Cl) bond, which makes the crucial initial step of the catalytic cycle—oxidative addition of palladium—sluggish compared to aryl bromides or iodides.[1][2] Secondly, the substrate is electron-rich due to the presence of the hydroxyl (-OH) group on the naphthol ring, which further strengthens the C-Cl bond and disfavors oxidative addition.[3]
Q2: I am observing a significant amount of unreacted this compound. What is the likely cause and how can I fix it?
A2: A large amount of unreacted starting material points directly to inefficient catalytic activity, most likely slow oxidative addition.[4] To address this, consider the following:
-
Upgrade your catalyst system: Traditional catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[2] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4][5] Using air-stable pre-catalysts like XPhos Pd G3/G4 can also improve consistency and activity.[4][6]
-
Increase the reaction temperature: Higher temperatures can help overcome the activation energy for the oxidative addition step. "Heat it till it works or breaks" is a common strategy, but be mindful of potential substrate or product decomposition.[4]
-
Verify catalyst quality: Palladium catalysts, particularly Pd(0) sources, can degrade over time.[2] Ensure your catalyst is fresh or from a reliable source.
Q3: How does the phenolic -OH group on this compound interfere with the reaction?
A3: The acidic proton of the hydroxyl group will react with the base in the reaction mixture. This is a critical consideration. You must use at least one additional equivalent of base to deprotonate the naphthol in addition to the equivalents needed to activate the boronic acid for the catalytic cycle.[7] Failure to do so can stall the reaction. The resulting naphthoxide is even more electron-donating, which can further deactivate the C-Cl bond, making the choice of a highly active catalyst even more critical.
Q4: What are the most common side products and how can I minimize them?
A4: The most common side reactions are protodeboronation and homo-coupling of the boronic acid.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It can be minimized by using more stable boronate esters (e.g., pinacol esters, BPin) instead of boronic acids, or by using milder reaction conditions if possible.[4]
-
Homo-coupling: The formation of a biaryl from two molecules of the boronic acid is typically caused by the presence of oxygen.[4] To prevent this, it is essential to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experiment.[1][4]
Q5: Which base and solvent system is recommended for this specific substrate?
A5:
-
Base: Due to the need to deprotonate the acidic naphthol, stronger inorganic bases are recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[4][8] Weaker bases like sodium carbonate (Na₂CO₃) may be less effective.[9][10]
-
Solvent: A solvent system that can solubilize both the organic substrate and the inorganic base is required. Common and effective choices include mixtures of an ethereal or aromatic solvent with water, such as 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[2][6][11]
Troubleshooting and Optimization Data
The following tables summarize key parameters for optimizing the Suzuki coupling of challenging aryl chlorides.
Table 1: Recommended Catalyst & Ligand Systems for Aryl Chlorides
| Catalyst Source | Ligand | Typical Loading (mol%) | Remarks |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-3 | Excellent for electron-rich and sterically hindered aryl chlorides.[5] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-3 | A robust, general-purpose ligand for difficult couplings.[4] |
| XPhos Pd G3 / G4 | (Pre-catalyst) | 1-3 | Air-stable, reliable, and highly active for aryl chlorides.[6] |
| PEPPSI-IPr | (Pre-catalyst) | 2-5 | N-heterocyclic carbene (NHC) based catalyst, effective for C-Cl activation.[4][7] |
Table 2: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Typical Equivalents | Notes |
|---|---|---|---|
| Cs₂CO₃ | Strong | 2-3 | Highly effective, but more expensive. Good for difficult couplings.[11] |
| K₃PO₄ | Strong | 2-3 | Excellent, widely used base for challenging substrates, including phenols.[3][12] |
| K₂CO₃ | Moderate | 2-3 | A common, cost-effective choice, but may be less effective for this substrate.[4][13] |
| Na₂CO₃ | Moderate | 2-3 | Found to be a highly effective base in some systems.[9][10] |
Table 3: Common Solvent Systems
| Solvent System | Boiling Point (°C) | Characteristics |
|---|---|---|
| 1,4-Dioxane / H₂O | ~100 | Excellent solvent for a wide range of substrates; easy to degas.[14] |
| Toluene / H₂O | ~85 (azeotrope) | Good for creating a biphasic system; can help with product separation.[2] |
| THF / H₂O | ~66 | Lower boiling point, useful for more reactive partners or when mild heat is needed.[11] |
| DMF or DMAc | 153 / 165 | High-boiling polar aprotic solvents; can enhance reactivity but are difficult to remove.[2][15] |
Visual Troubleshooting and Workflow
The following diagrams illustrate the key steps in the catalytic cycle and a logical workflow for troubleshooting poor reaction outcomes.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Suggested Starting Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point and may require optimization.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Vessel Sealing & Inerting: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Degassing Solvents
An oxygen-free environment is critical for success.[1]
Method 1: Sparging (for larger volumes)
-
Pour the solvent into a flask with a sidearm.
-
Insert a long needle or glass tube connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface.
-
Bubble the inert gas through the solvent for at least 30-60 minutes. A vigorous stream of bubbles should be visible.
-
Store the degassed solvent under a positive pressure of inert gas.
Method 2: Freeze-Pump-Thaw (for smaller volumes, most effective)
-
Place the solvent in a Schlenk flask and seal it.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see bubbles of dissolved gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness. After the final thaw, backfill the flask with inert gas.
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Chlorination of 2-Naphthol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the chlorination of 2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the electrophilic chlorination of 2-naphthol?
The hydroxyl group of 2-naphthol is an activating, ortho-para directing group. Due to steric hindrance at the 3-position, electrophilic attack predominantly occurs at the 1-position (ortho to the hydroxyl group) to yield 1-chloro-2-naphthol.[1]
Q2: Which chlorinating agents are commonly used for the chlorination of 2-naphthol?
Several reagents can be used, with the choice depending on the desired selectivity, reactivity, and reaction conditions. Common agents include:
-
Sulfuryl chloride (SO₂Cl₂): A powerful chlorinating agent that can be effective but may require careful control to prevent side reactions.[2][3]
-
N-Chlorosuccinimide (NCS): A milder and easier-to-handle solid reagent suitable for activated aromatic rings like naphthols.[4][5]
-
Trichloroisocyanuric acid (TCCA): An atom-economical chlorinating agent, which in some cases can lead to dearomatization and the formation of 1,1-dichloronaphthalenone.[6][7]
-
In situ generated reagents: Systems like [bis(trifluoroacetoxy)iodo]benzene (PIFA) with aluminum chloride (AlCl₃) can be used for highly regioselective ortho-chlorination.[8][9]
Q3: How can I control the regioselectivity of the chlorination?
Controlling regioselectivity (achieving chlorination at a specific position) is crucial. For 2-naphthol, the primary product is typically 1-chloro-2-naphthol. To enhance this selectivity:
-
Catalyst Tuning: Organocatalysts can be used to tune the reactivity of agents like sulfuryl chloride. For instance, (S)-diphenylprolinol has been shown to exhibit high ortho-selectivity in the chlorination of phenols.[2][3]
-
Specialized Reagent Systems: The PIFA/AlCl₃ system has been developed specifically for the direct and highly regioselective ortho-chlorination of phenols and naphthols.[8]
Q4: What are the most common side reactions to be aware of?
The primary side reactions include:
-
Over-chlorination: The formation of dichlorinated or polychlorinated naphthols can occur, especially with highly reactive agents like sulfuryl chloride or if an excess of the chlorinating agent is used.[2]
-
Oxidation: 2-naphthol is susceptible to oxidation, which can lead to colored impurities or byproducts. This is a particular risk with strong, reactive chlorinating agents.[2][3]
-
Chlorinative Dearomatization: With certain reagents like TCCA, the aromatic ring can be lost, leading to dichlorinated naphthalenone products.[6]
-
Formation of Isomers: While the 1-position is favored, small amounts of other isomers may form depending on the reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Problem 1: Low or No Yield of 1-Chloro-2-naphthol
| Possible Cause | Suggested Solution |
| Inactive Chlorinating Agent | N-halosuccinimides and sulfuryl chloride can degrade over time or with exposure to moisture. Use a fresh bottle or test the activity of the reagent on a more reactive substrate. |
| Suboptimal Reaction Temperature | Some chlorinations require specific temperature ranges. If the temperature is too low, the reaction may not proceed. Incrementally increase the temperature and monitor the reaction by TLC. |
| Incorrect Solvent | The solvent can significantly impact the reaction. For the chlorination of oxidation-labile 2-naphthol with SO₂Cl₂, 1,4-dioxane has been shown to be effective, yielding 85% of the product.[2][3] Acetonitrile can also be used to activate SO₂Cl₂.[2][3] |
| Insufficient Activation | For less reactive systems, a catalyst may be necessary. For NCS, an acid catalyst can be beneficial.[4] For SO₂Cl₂, various organocatalysts or Lewis acids can tune reactivity.[2][3] |
Problem 2: Significant Formation of Dichlorinated or Polychlorinated Products
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the chlorinating agent relative to 2-naphthol. |
| Highly Reactive Conditions | Lower the reaction temperature to reduce the reaction rate and improve selectivity. Add the chlorinating agent slowly or in portions to maintain a low concentration in the reaction mixture. |
| Overly Reactive Chlorinating Agent | Sulfuryl chloride is a highly reactive chlorinating agent.[2] Consider switching to a milder reagent like N-Chlorosuccinimide (NCS) for better control.[4] |
Problem 3: Formation of Colored Impurities and Oxidation Byproducts
| Possible Cause | Suggested Solution |
| Oxidation of 2-Naphthol | 2-naphthol is an oxidation-labile aromatic compound.[2][3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. |
| Harsh Reaction Conditions | Avoid excessively high temperatures and highly acidic conditions where possible. The use of 1,4-dioxane as a solvent can be effective for chlorinating oxidation-prone substrates like 2-naphthol with high yields.[2][3] |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Byproducts with Similar Polarity | If column chromatography is not providing adequate separation, recrystallization is a powerful alternative. 1-chloro-2-naphthol can be effectively purified by crystallization from petroleum ether.[10] |
| Residual Acid or Base | Ensure the work-up procedure effectively neutralizes any acidic (e.g., HCl from SO₂Cl₂) or basic catalysts. Include aqueous washes with a mild base (like NaHCO₃) and/or a mild acid (like dilute HCl) as appropriate. |
Data Presentation: Comparison of Chlorination Methods
| Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Yield of 1-Chloro-2-naphthol | Key Features & Selectivity |
| Sulfuryl Chloride (SO₂Cl₂) | 1,4-Dioxane | 1,4-Dioxane | Not Specified | 85% | Effective for oxidation-labile substrates.[2][3] |
| PIFA / AlCl₃ | AlCl₃ (2.4 equiv.) | Not Specified | Not Specified | Not Specified | Highly regioselective for ortho-chlorination.[8] |
| N-Chlorosuccinimide (NCS) | Acid (Optional) | Various (e.g., CH₃CN, aqueous media) | Room Temp - Reflux | Generally Good | Milder conditions, easier handling.[4][11] |
| Trichloroisocyanuric Acid (TCCA) | None specified | Green Solvents | Not Specified | Moderate to Excellent | Can lead to dearomatization/dichlorination.[6] |
Experimental Protocols
Protocol 1: Chlorination of 2-Naphthol using Sulfuryl Chloride (SO₂Cl₂)
This protocol is based on the method described for the chlorination of oxidation-labile aromatic compounds.[2][3]
Materials:
-
2-Naphthol
-
Sulfuryl chloride (SO₂Cl₂)
-
1,4-Dioxane (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography/recrystallization (e.g., hexane, ethyl acetate, petroleum ether)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-naphthol (1.0 equiv.) in anhydrous 1,4-dioxane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sulfuryl chloride (1.05 equiv.) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from petroleum ether to yield pure 1-chloro-2-naphthol.[10]
Visualizations
Caption: General experimental workflow for the chlorination of 2-naphthol.
Caption: Troubleshooting decision tree for 2-naphthol chlorination experiments.
References
- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. Atom-efficient chlorinative dearomatization of naphthol, quinolinol, and isoquinolinol derivatives using trichloroisocyanuric acid (TCCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
preventing byproduct formation in 7-Chloro-2-naphthol synthesis
Welcome to the technical support center for the synthesis of 7-Chloro-2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the common synthetic route involving the sulfonation of naphthalene, followed by chlorination and hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete sulfonation of naphthalene to naphthalene-2,7-disulfonic acid.- Inefficient chlorination of the disulfonated intermediate.- Incomplete hydrolysis of the chlorinated intermediate.- Loss of product during workup and purification. | - Ensure appropriate temperature control during sulfonation to favor the formation of the 2,7-disulfonic acid isomer.- Optimize chlorination conditions (reagent, temperature, reaction time) to maximize conversion.- Ensure complete hydrolysis by monitoring the reaction progress (e.g., by TLC or HPLC).- Use appropriate extraction and crystallization techniques to minimize product loss. |
| Presence of Isomeric Byproducts (e.g., 1-Chloro-2-naphthol) | - Non-regioselective chlorination of the naphthalene-2,7-disulfonate intermediate.- Isomerization during the reaction. | - The choice of chlorinating agent and catalyst is crucial for controlling regioselectivity. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a suitable catalyst can offer better control.- Maintain precise temperature control during the chlorination step, as temperature can influence isomer distribution. |
| Formation of Dichlorinated Byproducts | - Use of excess chlorinating agent.- Reaction conditions are too harsh (e.g., high temperature). | - Use a stoichiometric amount of the chlorinating agent. A slight excess may be necessary, but large excesses should be avoided.- Perform the chlorination at the lowest effective temperature to minimize over-chlorination. |
| Incomplete Hydrolysis of the Sulfonic Acid Group | - Insufficient reaction time or temperature during the hydrolysis step.- Inadequate concentration of the hydrolyzing agent (e.g., acid or base). | - Monitor the reaction by TLC or HPLC to ensure it goes to completion.- Increase the reaction time or temperature as needed, while being mindful of potential side reactions.- Ensure the concentration of the acid or base used for hydrolysis is sufficient. |
| Product is Difficult to Purify | - Presence of multiple, closely related isomers.- Contamination with starting materials or reagents. | - Employ fractional crystallization with a suitable solvent system to separate the desired isomer. Toluene or a mixture of ethanol and water can be effective.- For highly impure samples, column chromatography on silica gel may be necessary.- Ensure thorough washing of the crude product to remove any residual reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most established synthetic route starts from naphthalene and involves three key steps:
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Sulfonation: Naphthalene is disulfonated using sulfuric acid to produce naphthalene-2,7-disulfonic acid. Controlling the reaction temperature is critical in this step to favor the formation of the desired 2,7-isomer.
-
Chlorination: The resulting naphthalene-2,7-disulfonic acid (usually as its sodium salt) is then chlorinated. This is the most critical step for byproduct control, as the regioselectivity of the chlorination determines the final position of the chlorine atom.
-
Hydrolysis: The sulfonic acid groups of the chlorinated intermediate are removed by hydrolysis (e.g., by heating with aqueous acid or through alkali fusion) to yield this compound.
Q2: What are the most likely isomeric byproducts in this synthesis?
A2: The primary isomeric byproducts are other monochlorinated 2-naphthols. The substitution pattern of the starting naphthalene disulfonate directs the chlorination. Given the starting material is naphthalene-2,7-disulfonic acid, the most probable byproduct would be 1-chloro-2-naphthol, arising from chlorination at the alpha position adjacent to the hydroxyl group. Other isomers are possible depending on the precise reaction conditions.
Q3: How can I minimize the formation of the 1-Chloro-2-naphthol isomer?
A3: Minimizing the formation of the 1-chloro isomer requires careful control of the chlorination step. The choice of chlorinating agent and catalyst is paramount. While specific catalysts for this exact transformation are not widely published, the general principles of electrophilic aromatic substitution on naphthalene derivatives apply. Using a bulky chlorinating agent or a shape-selective catalyst (e.g., a zeolite) could potentially favor substitution at the less sterically hindered 7-position over the 1-position.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress to check for the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and the isomeric purity of the product. A C18 reverse-phase column with a methanol/water or acetonitrile/water mobile phase is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the desired product and any volatile byproducts, especially after derivatization to increase volatility.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the substitution pattern of any isomeric impurities.
Q5: What is the best method for purifying the final this compound product?
A5: Recrystallization is the most common and effective method for purifying this compound on a laboratory and industrial scale.[3] A suitable solvent system should be chosen where the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvent systems include:
-
Toluene
-
Ethanol/water mixtures
-
Hexane/ethyl acetate mixtures
For challenging separations of isomers with very similar properties, preparative HPLC may be required.
Experimental Protocols
Key Experiment: Chlorination of Disodium Naphthalene-2,7-disulfonate
Objective: To selectively chlorinate disodium naphthalene-2,7-disulfonate at the 7-position.
Materials:
-
Disodium naphthalene-2,7-disulfonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add disodium naphthalene-2,7-disulfonate.
-
Add the anhydrous solvent to the flask to create a suspension.
-
Flush the system with an inert gas.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred suspension. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture is quenched by carefully adding it to ice-water.
-
The chlorinated product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after neutralization.
-
The crude product should be washed and dried before proceeding to the hydrolysis step.
Key Experiment: Hydrolysis of 7-Chloro-naphthalene-2-sulfonic acid derivative
Objective: To hydrolyze the sulfonic acid groups to yield this compound.
Materials:
-
Crude chlorinated naphthalene-2,7-disulfonate derivative
-
Dilute sulfuric acid (e.g., 20-30%) or a suitable base for alkali fusion
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (Acid Hydrolysis):
-
The crude chlorinated intermediate is suspended in dilute sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation during chlorination.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
stability issues of 7-Chloro-2-naphthol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7-Chloro-2-naphthol in solution. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Solution Discoloration (Yellow, Pink, Brown, or Black) | Oxidation, photodegradation, or presence of impurities. | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Solvent Purity: Use high-purity, degassed solvents for solution preparation. 4. Check for Contamination: Ensure glassware is scrupulously clean. Transition metal contaminants can catalyze oxidation. 5. Purity Assessment: Analyze the solution using HPLC-UV to identify potential degradation products and assess the purity of the starting material. |
| Precipitation or Cloudiness in Solution | Poor solubility, temperature effects, or chemical reaction. | 1. Solvent Selection: this compound has limited solubility in water. For aqueous applications, consider pre-dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous phase.[1] 2. Temperature Control: Store solutions at the recommended temperature. Some salts may precipitate at lower temperatures. If warming is necessary, do so gently and check for any signs of degradation. 3. pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH might improve solubility, but be aware that extreme pH values can accelerate degradation. |
| Inconsistent Experimental Results | Degradation of this compound stock solution, leading to lower effective concentrations. | 1. Fresh Solutions: Prepare solutions fresh whenever possible. 2. Storage Conditions: Strictly adhere to recommended storage conditions: cool, dry, and protected from light. 3. Stability Check: Periodically check the purity of stock solutions using a stability-indicating method like HPLC-UV. |
| Unexpected Reaction Products | Instability of this compound under reaction conditions or incompatibility with other reagents. | 1. Review Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides. 2. Reaction Conditions: Be mindful that elevated temperatures and exposure to light can promote degradation. 3. Degradation Product Identification: If unexpected products are observed, consider the possibility of this compound degradation. The formation of quinone-type structures is a common degradation pathway for naphthols.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the stability of this compound solutions, they should be stored in tightly sealed, light-resistant (amber) containers in a cool, dry, and well-ventilated area. For prolonged storage, refrigeration (2-8 °C) and storage under an inert atmosphere are recommended to minimize oxidation and photodegradation.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is oxidation. This can be initiated by exposure to air (oxygen) and light. The naphthalene ring is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds, such as 7-chloro-1,2-naphthoquinone.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Phenolic compounds like this compound are generally more stable in acidic to neutral pH conditions. Basic conditions can deprotonate the hydroxyl group, forming a phenoxide ion which is more susceptible to oxidation. Therefore, alkaline aqueous solutions of this compound are expected to degrade more rapidly.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound is soluble in many organic solvents such as methanol, ethanol, and DMSO. For aqueous solutions, it is often necessary to first dissolve the compound in a small amount of a water-miscible organic solvent before dilution with water.[1] The choice of solvent should be compatible with the specific experimental requirements.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for monitoring the stability of this compound solutions. This method can separate the intact compound from its degradation products, allowing for the quantification of purity over time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of purity.
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., methanol, DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration.
-
If preparing a solution for long-term storage, gently purge the vial with an inert gas for 1-2 minutes to displace air.
-
Seal the vial tightly with the PTFE-lined cap.
-
If the compound does not dissolve readily, sonicate the vial for a few minutes or gently warm it.
-
Store the solution at 2-8 °C, protected from light.
-
Protocol 2: HPLC Method for Stability Assessment of this compound
This is a general method that may require optimization for specific equipment and degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another suitable modifier to improve peak shape). A typical gradient could be 30-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by a UV scan, typically around 230 nm and 275 nm for naphthol derivatives).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute the sample of the solution to be tested to fall within the linear range of the detector.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Monitor for the appearance of new peaks, which indicate degradation products. The peak area of this compound can be used to quantify its concentration and assess degradation over time.
-
Visualizations
References
Technical Support Center: Regioselective Synthesis of 7-Chloro-2-naphthol
Welcome to the technical support center for the regioselective synthesis of 7-Chloro-2-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this challenging synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | Direct electrophilic chlorination of 2-naphthol is prone to producing a mixture of isomers, primarily the undesired 1-chloro-2-naphthol, due to the activating effect of the hydroxyl group.[1] | Employ a directing group strategy by first sulfonating 2-naphthol to produce intermediates like sodium 2-naphthol-6-sulfonate, which can then be chlorinated and subsequently subjected to hydrolysis to yield this compound.[1] Alternatively, explore catalyst-tuned chlorination. For instance, the use of sulfuryl chloride with 1,4-dioxane has been reported to be effective for the chlorination of oxidation-labile aromatic compounds like 2-naphthol.[2][3] |
| Formation of Dichloro and Other Over-chlorinated Products | Excess chlorinating agent or harsh reaction conditions can lead to multiple chlorinations on the naphthalene ring. | Carefully control the stoichiometry of the chlorinating agent. A 1:1 molar ratio of substrate to chlorinating agent is a good starting point. Maintain a low reaction temperature to control the reactivity. Monitor the reaction progress using TLC or GC-MS to avoid over-reaction. |
| Oxidation of 2-Naphthol to Naphthoquinones | 2-Naphthol and its derivatives are susceptible to oxidation, especially in the presence of strong oxidizing agents or certain catalysts. This can lead to the formation of colored impurities.[1] | Use milder chlorinating agents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. The use of 1,4-dioxane as a catalyst with sulfuryl chloride may also help to mitigate oxidation.[2][3] |
| Difficult Purification of this compound | The similar polarity and physical properties of the chloro-2-naphthol isomers make their separation challenging. | A combination of purification techniques is often necessary. Column chromatography using a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be effective.[4][5][6] Fractional crystallization from a suitable solvent system can also be employed to enrich the desired isomer. Consider solvents like petroleum ether for crystallization.[4][5] |
| Inconsistent or Low Yields | This can be due to a combination of factors including incomplete reaction, side product formation, and losses during workup and purification. | Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Ensure efficient stirring to maintain a homogeneous reaction mixture. A thorough workup procedure to remove unreacted starting materials and catalysts is crucial. Minimize transfers and use appropriate techniques to reduce losses during purification. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is achieving regioselectivity. Direct electrophilic chlorination of 2-naphthol tends to yield a mixture of isomers, with the 1-chloro isomer often being a significant byproduct.[1] Controlling the position of chlorination to favor the 7-position is the key difficulty.
Q2: Are there any recommended starting materials other than 2-naphthol for a more selective synthesis?
Yes, using a pre-functionalized starting material can improve regioselectivity. Syntheses starting from sodium 2-naphthol-6-sulfonate (Schaeffer's Salt) or disodium naphthalene-2,7-disulfonate have been reported as classical methods to introduce substitution at the desired positions.[1]
Purification
Q3: What are the recommended methods for purifying this compound from its isomers?
A multi-step purification strategy is often required.
-
Column Chromatography: This is a common and effective method. A typical setup would involve a silica gel column eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.[4][5][6]
-
Recrystallization: This can be used to further purify the product obtained from chromatography. Solvents to consider for recrystallization include petroleum ether or mixed solvent systems like methanol/water.[7]
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the separation of isomers during column chromatography. For accurate quantitative analysis of the isomer ratio in your fractions, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Characterization
Q5: How can I confirm the identity and purity of my synthesized this compound?
Spectroscopic methods are essential for characterization. You should obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Q6: What are the expected NMR chemical shifts for this compound and its common isomer, 1-Chloro-2-naphthol?
While experimental spectra can vary slightly based on the solvent and instrument, the following table provides predicted and reported chemical shifts for comparison.
| Compound | ¹H NMR (Predicted/Reported, ppm) | ¹³C NMR (Predicted/Reported, ppm) |
| This compound | Aromatic protons and a hydroxyl proton signal. The exact shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing chlorine atom.[1] | C-1: ~118, C-2: ~155, C-3: ~109, C-4: ~129, C-4a: ~130, C-5: ~126, C-6: ~128, C-7: ~132, C-8: ~125, C-8a: ~136[1] |
| 1-Chloro-2-naphthol | Aromatic protons and a hydroxyl proton signal. Distinct splitting patterns and chemical shifts compared to the 7-chloro isomer. | Data reported in J. Org. Chem. 1978, 43, 1768.[8] |
| 2-Naphthol (for comparison) | Aromatic protons typically appear between 7.0 and 8.0 ppm. The hydroxyl proton signal can vary. | C-1: 109.9, C-2: 153.6, C-3: 118.0, C-4: 128.0, C-4a: 129.3, C-5: 126.9, C-6: 126.7, C-7: 124.0, C-8: 130.3, C-8a: 135.0[7] |
Note: It is crucial to run reference spectra of the starting material and, if possible, an authentic sample of the desired product and potential byproducts for accurate comparison.
Experimental Protocols & Methodologies
While a definitive, high-yield regioselective protocol for the direct chlorination to this compound is not widely reported, a general approach based on the literature for electrophilic chlorination of naphthols is provided below. Researchers should optimize this procedure for their specific needs.
Regioselective Chlorination of 2-Naphthol (Illustrative Protocol)
This protocol is based on methods for the chlorination of activated aromatic compounds and should be optimized for regioselectivity.
-
Reaction Setup: To a solution of 2-naphthol (1.0 eq) in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a non-polar solvent) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., 1,4-dioxane, a Lewis acid).
-
Addition of Chlorinating Agent: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.2 eq) in the same solvent dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. Analyze for the disappearance of the starting material and the formation of the product(s).
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium sulfite). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Challenges and solutions in the regioselective synthesis of this compound.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. 1-Chloro-2-naphthol | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 7-Chloro-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during cross-coupling reactions involving 7-Chloro-2-naphthol.
Troubleshooting Guides
Low or no catalytic activity is a frequent issue in cross-coupling reactions. When working with this compound, several factors can contribute to catalyst poisoning and deactivation. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Reaction fails to initiate or stalls at low conversion.
This is often a primary indication of catalyst poisoning. The following steps can help diagnose and address the problem.
-
Step 1: Purity of this compound. Impurities in the starting material are a common source of catalyst poisons.
-
Potential Impurities:
-
Sulfur Compounds: Residual sulfur from the synthesis of naphthol precursors can irreversibly poison palladium catalysts.[1][2]
-
Other Halogenated Naphthols: The presence of isomeric chloronaphthols or di-chlorinated naphthols can lead to undesired side reactions and complex product mixtures, potentially deactivating the catalyst.
-
Unreacted Starting Materials: Residual starting materials from the synthesis of this compound can interfere with the catalytic cycle.
-
-
Recommended Action:
-
Purification: Recrystallize or perform column chromatography on the this compound starting material.
-
Purity Analysis: Use techniques like NMR, GC-MS, or elemental analysis to confirm the purity of the substrate before use.
-
-
-
Step 2: Catalyst and Ligand Integrity. The quality of the palladium source and the phosphine ligand is critical.
-
Potential Issues:
-
Oxidation of Phosphine Ligands: Phosphine ligands are susceptible to oxidation, forming phosphine oxides that can inhibit the catalytic reaction.
-
Decomposition of Palladium Precursor: Improper storage or handling can lead to the degradation of the palladium catalyst.
-
-
Recommended Action:
-
Use fresh, high-purity catalyst and ligand from a reputable supplier.
-
Store phosphine ligands under an inert atmosphere (e.g., argon or nitrogen).
-
Consider using air-stable pre-catalysts.
-
-
-
Step 3: Reaction Conditions. The choice of base, solvent, and temperature can significantly impact catalyst stability.
-
Potential Issues:
-
Base-Induced Catalyst Decomposition: Strong bases, while often necessary for the reaction, can also promote the decomposition of the palladium catalyst, especially at elevated temperatures. The choice of base can be critical, with inorganic bases like Na2CO3, K2CO3, and K3PO4 often being effective.[3][4][5][6]
-
Solvent Impurities: Trace amounts of water or other impurities in the solvent can lead to catalyst deactivation.
-
-
Recommended Action:
-
Screen different bases to find the optimal balance between reactivity and catalyst stability.
-
Use anhydrous, degassed solvents.
-
Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
Problem 2: Formation of significant side products.
The appearance of unexpected byproducts can indicate competing reaction pathways that may be linked to catalyst deactivation.
-
Potential Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, often indicating a problem with the transmetalation step or oxidative addition.
-
Dehalogenation: Reduction of the C-Cl bond can occur, leading to the formation of 2-naphthol.
-
-
Recommended Action:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can often suppress side reactions and stabilize the catalytic species.[7]
-
Reaction Temperature: Lowering the reaction temperature may help to minimize side product formation.
-
Additive Screening: In some cases, the addition of specific additives can suppress unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is not working. What are the most likely causes of catalyst poisoning?
A1: The most common culprits for catalyst poisoning in Suzuki-Miyaura reactions with this compound are:
-
Impurities in this compound: Sulfur-containing impurities are particularly detrimental to palladium catalysts.[1][2] Ensure your starting material is of high purity.
-
Base Selection: While a base is necessary, strong bases can lead to catalyst decomposition. An inorganic base like K3PO4 or K2CO3 is often a good starting point.[3][4][5][6]
-
Oxygen Sensitivity: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere with properly degassed solvents.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction with this compound. How can I prevent this?
A2: Homocoupling often points to an issue with the relative rates of the catalytic cycle steps. To minimize it:
-
Optimize the Base: The choice and amount of base can influence the rate of transmetalation versus side reactions.
-
Use a Bulky, Electron-Rich Ligand: Ligands like SPhos or XPhos can promote the desired cross-coupling pathway and reduce homocoupling.
-
Control the Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes reduce its tendency to homocouple.
Q3: Can the hydroxyl group of this compound poison the palladium catalyst in a Buchwald-Hartwig amination?
A3: Yes, the hydroxyl group can potentially poison the catalyst, particularly under strongly basic conditions. The phenolate formed can coordinate to the palladium center and form inactive palladacycle complexes.[8] To mitigate this:
-
Protecting Group Strategy: Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group that can be removed after the coupling reaction.
-
Ligand Selection: Using bulky ligands can sterically hinder the coordination of the naphtholate to the palladium center. Bidentate ligands can also be less prone to displacement by the substrate.[7]
-
Careful Choice of Base: A weaker base, if sufficient for the amination, may reduce the concentration of the reactive phenolate.
Q4: What are the best practices for setting up a Sonogashira coupling with this compound to avoid catalyst poisoning?
A4: For a successful Sonogashira coupling, consider the following:
-
Copper Co-catalyst: While classic Sonogashira conditions use a copper co-catalyst, copper can sometimes promote alkyne homocoupling (Glaser coupling). If this is an issue, consider a copper-free Sonogashira protocol.
-
Ligand Choice: The choice of phosphine ligand is critical for activating the aryl chloride and stabilizing the palladium catalyst. Electron-rich and bulky ligands are often preferred.
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent both catalyst deactivation and alkyne homocoupling.
Data Summary
While specific quantitative data for catalyst poisoning in reactions with this compound is not extensively available in the literature, the following table summarizes the general effects of common poisons on palladium-catalyzed cross-coupling reactions.
| Poison Source | Potential Poison | Effect on Catalyst | Typical Concentration Leading to Poisoning | Mitigation Strategy |
| Substrate Impurities | Sulfur Compounds (e.g., thiols, sulfides) | Irreversible binding to Pd, blocking active sites | ppm levels | Purification of starting materials (recrystallization, chromatography) |
| Other Halogenated Species | Competing reactions, formation of complex mixtures | Varies | High-purity starting materials | |
| Reagents | Excess Phosphine Ligand | Formation of inactive, coordinatively saturated Pd complexes | > 2 equivalents relative to Pd | Use optimal ligand-to-metal ratio (typically 1:1 to 2:1) |
| Water/Oxygen | Oxidation of Pd(0) to inactive Pd(II) | Trace amounts | Use of anhydrous, degassed solvents and inert atmosphere | |
| Reaction Conditions | Strong Bases | Decomposition of catalyst, formation of palladium black | High concentrations, high temperatures | Screen for milder bases, optimize temperature |
| Substrate Itself | Phenolate Formation | Chelation to Pd, formation of inactive palladacycles | Dependent on base strength and concentration | Protection of the hydroxyl group, use of bulky ligands |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A mixture of ethanol and water or toluene and hexanes is often a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Confirm the purity of the recrystallized product by melting point determination and spectroscopic methods (e.g., NMR).
Visualizations
Caption: A troubleshooting workflow for addressing low conversion in cross-coupling reactions.
Caption: Deactivation pathway involving the hydroxyl group of this compound.
References
Technical Support Center: Workup Procedures for Removal of Unreacted Starting Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials during reaction workup.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction mixtures.
| Problem | Possible Cause | Solution |
| Product Won't Crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- "Oiling out" has occurred, where the compound separates as a liquid instead of a solid. | - Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.- Re-dissolve the "oil" in a small amount of a more polar solvent and attempt recrystallization. |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of starting materials or products.- Presence of surfactants or fine particulates. | - Allow the mixture to stand undisturbed for a period.- Gently swirl the separatory funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1][2]- Filter the entire mixture through a pad of Celite. |
| Loss of Product During Workup | - Product is partially soluble in the aqueous layer.- Product is volatile and evaporated with the solvent.- Product adhered to the drying agent or filtration medium. | - Back-extract the aqueous layer with a fresh portion of the organic solvent.- Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile products.- Wash the drying agent or filter cake with a small amount of fresh organic solvent. |
| Incomplete Removal of Acidic/Basic Impurities | - Insufficient amount or concentration of washing solution.- Inadequate mixing of the layers during washing. | - Increase the number of washes or use a more concentrated acidic or basic solution.- Ensure thorough mixing by gentle inversion of the separatory funnel, venting frequently.[3]- Test the pH of the aqueous layer after the final wash to ensure neutralization. |
| Precipitate Forms at the Interface of Layers | - A salt has formed that is insoluble in both the organic and aqueous layers. | - Add more water or organic solvent to attempt to dissolve the precipitate.- If the precipitate persists, it may need to be isolated by filtration. |
| Difficulty Seeing the Layer Interface | - The layers are similarly colored or have similar refractive indices. | - Hold the separatory funnel up to a light source to try and discern the meniscus.- Add a small amount of water and observe which layer increases in volume. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "workup" in organic chemistry?
A workup refers to the series of manipulations required to isolate and purify the desired product from a reaction mixture after the reaction is complete.[4] This process typically involves separating the product from unreacted starting materials, catalysts, solvents, and byproducts.
Q2: How do I choose the right solvent for liquid-liquid extraction?
The ideal extraction solvent should be immiscible with the reaction solvent (usually water), have a high affinity for the desired product (a favorable partition coefficient), a low boiling point for easy removal, and be relatively non-toxic and inexpensive.[5][6]
Q3: What is the difference between "washing" and "extracting"?
In the context of a workup, "extracting" typically refers to removing the desired product from the initial reaction mixture into a new solvent. "Washing" refers to removing impurities from the solvent containing the desired product by mixing it with an immiscible liquid in which the impurities are more soluble.
Q4: Why is brine (saturated NaCl solution) used in extractions?
A brine wash is used to remove the bulk of dissolved water from the organic layer before the final drying step with an anhydrous salt.[1][2][7] It helps to break up emulsions and decreases the solubility of the organic product in the aqueous layer, thereby increasing the yield.[1][2]
Q5: My compound is very polar and stays in the aqueous layer. How can I extract it?
For highly polar compounds, you can try "salting out" by adding a large amount of a salt like sodium chloride to the aqueous layer to decrease the polarity of the water and drive the organic compound into the organic layer. Alternatively, you can use a more polar organic solvent for the extraction, such as ethyl acetate or even a mixture of solvents. Continuous liquid-liquid extraction is another option for compounds with low partition coefficients.
Quantitative Data Summary
The efficiency of a workup procedure can be quantified in several ways, including percent recovery of the desired product and the level of impurity removal. The following table provides illustrative data from various studies.
| Workup Technique | Parameters | Compound/Matrix | Recovery/Efficiency | Reference |
| Liquid-Liquid Extraction | Dichloromethane | Volatile compounds in rose water | 32.07 - 98.81% | [8] |
| Ethyl acetate | Volatile compounds in rose water | 57.49 - 95.29% | [8] | |
| n-Hexane | Volatile compounds in rose water | 32.71 - 67.35% | [8] | |
| Crystallization | Cooling Rate: 3 °C/h | MgSO₄·H₂O | ~76% Yield | [9] |
| Cooling Rate: 15 °C/h | MgSO₄·H₂O | ~76% Yield (but with smaller crystals) | [9] |
Note: The recovery and efficiency of any workup procedure are highly dependent on the specific compounds, solvents, and conditions used. The data presented here are for illustrative purposes.
Experimental Protocols
Standard Liquid-Liquid Extraction Protocol
This protocol describes the general procedure for separating a desired organic product from an aqueous reaction mixture.
-
Transfer Reaction Mixture: Carefully transfer the entire reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
Add Extraction Solvent: Add the chosen organic extraction solvent to the separatory funnel.
-
Mixing and Venting: Stopper the funnel, and while holding the stopper and stopcock securely, gently invert the funnel several times to allow the layers to mix. Periodically open the stopcock to vent any pressure buildup, especially when using volatile solvents or after an acid-base neutralization step.[3]
-
Allow Layers to Separate: Place the separatory funnel back in a ring stand and allow the two immiscible layers to fully separate.
-
Drain the Lower Layer: Remove the stopper and carefully open the stopcock to drain the bottom layer into a clean flask.
-
Collect the Upper Layer: Pour the top layer out through the top opening of the separatory funnel to avoid contamination from any residual lower layer near the stopcock.
-
Repeat Extraction: For optimal recovery, it is often necessary to repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three times.
-
Combine Organic Layers: Combine all the organic extracts in a single flask.
-
Wash the Organic Layer: Wash the combined organic layers with an appropriate aqueous solution (e.g., water, brine, dilute acid, or base) to remove any remaining water-soluble impurities.
-
Dry the Organic Layer: Add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to the organic layer to remove residual water. Swirl the flask and add more drying agent until it no longer clumps together.
-
Filter and Concentrate: Filter the organic solution to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the crude product.
Recrystallization Protocol for Purification of a Solid Product
This protocol outlines the steps for purifying a solid organic compound by crystallization.
-
Choose a Suitable Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at all temperatures or remain soluble at low temperatures.
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cool the Solution Slowly: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the Crystals: Allow the crystals to dry completely on the filter paper by drawing air through them. For further drying, they can be placed in a desiccator.
Visualizations
Caption: General experimental workflow for reaction workup and purification.
Caption: A logical diagram for troubleshooting common workup issues.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. perkinelmer.cl [perkinelmer.cl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 6. youtube.com [youtube.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synthetic Reagents for 7-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-Chloro-2-naphthol, a key intermediate in medicinal chemistry and materials science, presents a significant regioselectivity challenge. The dual-ring naphthalene structure and the directing effects of the hydroxyl group complicate the selective introduction of a chlorine atom at the C-7 position. This guide provides an objective comparison of alternative synthetic strategies, offering insights into their respective advantages in terms of selectivity, complexity, and reagent choice.
Comparison of Synthetic Strategies
The primary challenge in synthesizing this compound is controlling the position of chlorination. Direct electrophilic substitution on 2-naphthol is generally unselective, leading to mixtures of isomers. Therefore, regioselective methods, although often more complex, are preferred for targeted synthesis. Below is a comparison of the most viable strategies.
| Synthetic Strategy | Key Reagents | Typical No. of Steps | Regioselectivity | Key Advantages | Key Disadvantages |
| Route 1: Via Sulfonation | Naphthalene, H₂SO₄/SO₃, Cl₂, NaOH | 3-4 | High | Excellent control of isomer formation. Established industrial chemistry. | Multi-step process, harsh conditions (high temp, strong acids/bases). |
| Route 2: Sandmeyer Reaction | 7-Amino-2-naphthol, NaNO₂, HCl, CuCl | 1 (from amine) | High | Well-established and reliable for converting amines to chlorides. | Requires synthesis of the 7-amino-2-naphthol precursor; handling of diazonium salts. |
| Route 3: Direct Chlorination | 2-Naphthol, Sulfuryl Chloride (SO₂Cl₂) | 1 | Very Low | Simple, one-step reaction with high total yield of chlorinated products. | Poor selectivity for the 7-chloro isomer; difficult and costly purification.[1][2][3] |
Experimental Protocols & Methodologies
Route 1: Synthesis via Naphthalene Disulfonation (Recommended for Selectivity)
This is a classic and highly regioselective approach that leverages the thermodynamic control of sulfonation to install functional groups at specific positions on the naphthalene core. The overall workflow involves creating a disulfonated intermediate which directs the subsequent chlorination and hydrolysis steps.
Experimental Workflow Diagram
Caption: Workflow for the regioselective synthesis of this compound via a disulfonation intermediate.
Step 1: Synthesis of Naphthalene-2,7-disulfonic Acid The disulfonation of naphthalene at high temperatures favors the formation of the thermodynamically stable 2,7-isomer.
-
Protocol: Naphthalene is heated with an excess of 98% sulfuric acid or oleum at approximately 170°C.[4] The reaction mixture is maintained at this temperature until analysis shows the desired isomer ratio. The product mixture is then carefully diluted with water, and the different isomers can be separated by fractional crystallization of their salts.[4]
Step 2: Chlorination of Naphthalene-2,7-disulfonic Acid The sulfonic acid groups are deactivating, but chlorination can be forced under appropriate conditions.
-
Protocol: Naphthalene-2,7-disulfonic acid is treated with a chlorinating agent such as elemental chlorine in a suitable solvent. The reaction may require a catalyst and elevated temperatures to proceed effectively. The sulfonic acid groups direct the incoming electrophile, leading to the desired 7-chloro substituted product.
Step 3: Alkali Fusion to Yield this compound This step converts the sulfonic acid group at the C-2 position into a hydroxyl group.
-
Protocol: The sodium salt of 7-chloro-naphthalene-2-sulfonic acid is fused with molten sodium hydroxide at temperatures exceeding 300°C. This harsh but effective process substitutes the sulfonate group with a hydroxyl group. After cooling, the reaction mass is dissolved in water and acidified to precipitate the final product, this compound.
Route 2: Synthesis via Sandmeyer Reaction
This route offers high regioselectivity by building the molecule from a precursor where a nitrogen functionality is already in the 7-position.
Logical Relationship Diagram
Caption: The Sandmeyer reaction provides a regiochemically precise route from an amino-substituted precursor.
Protocol:
-
Diazotization: 7-Amino-2-naphthol is dissolved or suspended in cold aqueous hydrochloric acid (0-5°C). A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.
-
Chloro-de-diazoniation: The freshly prepared, cold diazonium salt solution is slowly added to a solution of copper(I) chloride (CuCl) dissolved in hydrochloric acid.[5] Nitrogen gas evolves, and the chloro-substituted product is formed. The mixture is then allowed to warm to room temperature, and the this compound is isolated by extraction and purified by crystallization or chromatography.
Route 3: Direct Chlorination of 2-Naphthol (Non-Selective Alternative)
While seemingly the most straightforward method, direct chlorination is hampered by a lack of regiochemical control. The C-2 hydroxyl group is strongly activating and ortho-, para-directing, meaning substitution occurs preferentially at the C-1 position.
Protocol:
-
Reagents: 2-Naphthol is dissolved in a suitable solvent, such as 1,4-dioxane.[1][2]
-
Procedure: One equivalent of sulfuryl chloride (SO₂Cl₂) is added to the solution at room temperature. The reaction is typically rapid. A study using this method reported a high yield (85%) of a mixture of chlorinated 2-naphthols.[1][2][3]
-
Performance: The primary product is 1-chloro-2-naphthol. The desired 7-chloro isomer is expected to be a very minor component of the product mixture, making its isolation difficult and the overall effective yield extremely low. This method is therefore not recommended for the targeted synthesis of this compound but serves as a baseline for a simple, unguided reaction.
Conclusion
For researchers requiring high purity this compound, regioselective strategies are essential.
-
The Sulfonation Route represents the most robust and historically validated method for achieving the desired 7-chloro substitution pattern, despite its use of harsh conditions and multiple steps. It is well-suited for large-scale production where isomeric purity is critical.
-
The Sandmeyer Reaction offers an excellent alternative, providing clean conversion with high regioselectivity, provided the 7-amino-2-naphthol precursor is available or can be synthesized efficiently.
-
Direct Chlorination is a simple but ineffective method for this specific target. While the overall yield of chlorinated products is high, the yield of the desired 7-chloro isomer is negligible, making it unsuitable for practical synthesis.
The choice of synthetic route will ultimately depend on the required scale, purity, available starting materials, and the laboratory's tolerance for multi-step procedures versus complex purification challenges.
References
comparative study of different catalysts for Suzuki coupling with 7-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of aryl chlorides, such as 7-Chloro-2-naphthol, presents a particular challenge due to the inert nature of the C-Cl bond. This guide provides a comparative overview of various catalyst systems suitable for this transformation, supported by representative experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Comparison of Catalyst Systems
The choice of catalyst is critical for achieving high yields and reaction efficiency in the Suzuki coupling of aryl chlorides. Below is a summary of the expected performance of different classes of palladium and nickel catalysts for the coupling of this compound with a generic arylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features |
| Palladium-Phosphine | ||||||||
| Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides. |
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides.[1] |
| Pd₂(dba)₃ / XPhos | 1 - 2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 - 12 | >90 | Buchwald ligand; excellent for a broad range of aryl chlorides, including heteroaryl chlorides.[1] |
| Pd(dppf)Cl₂ | 2 - 3 | dppf | K₂CO₃ | DME | 80-90 | 8 - 16 | 70-85 | Ferrocenylphosphine ligand; good activity and stability.[2] |
| Palladium-NHC | ||||||||
| PEPPSI-IPr | 1 - 3 | IPr | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-100 | 6 - 18 | >85 | N-Heterocyclic Carbene (NHC) ligand; high thermal stability and activity. |
| Nickel-Based | ||||||||
| NiCl₂(PCy₃)₂ | 3 - 5 | Tricyclohexylphosphine | K₃PO₄ | 2-Me-THF, t-AmOH | 100 | 12 - 24 | 80-95 | Cost-effective alternative to palladium, effective in green solvents.[3] |
| NiCl₂(dppp) | 3 - 5 | dppp | K₃PO₄ | Dioxane | 100 | 12 - 24 | 75-90 | Readily available nickel catalyst for aryl chlorides.[4] |
Note: The data presented in this table is representative of the performance of these catalyst systems with challenging aryl chlorides and may vary for the specific substrate, this compound. Optimization of reaction conditions is recommended.
Experimental Protocols
Below are detailed experimental protocols for Suzuki coupling reactions. Protocol 1 is a general procedure adaptable for palladium catalysts with phosphine ligands, while Protocol 2 describes a method using a nickel catalyst.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling of this compound
This protocol is a general guideline and can be adapted for various palladium catalysts and phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos).
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-Amyl alcohol)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the degassed solvent (3-5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of this compound in a Green Solvent[3]
This protocol utilizes a commercially available and air-stable nickel precatalyst in an environmentally friendly solvent.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (4.5 equivalents)
-
2-Methyltetrahydrofuran (2-Me-THF) or t-Amyl alcohol (degassed)
-
Reaction tube with a screw cap
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), NiCl₂(PCy₃)₂ (0.05 mmol), and K₃PO₄ (4.5 mmol).
-
Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent (e.g., 2-Me-THF, 3-5 mL) via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours with stirring.
-
After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peroxidase Probes: Unraveling the Best Choice for Your Assay
For researchers, scientists, and drug development professionals, selecting the optimal peroxidase probe is a critical decision that directly impacts the sensitivity, accuracy, and overall success of an experiment. This guide provides a comprehensive comparison of various fluorescent and chromogenic probes for the detection of peroxidase activity, with a special note on the user-specified topic of 7-Chloro-2-naphthol.
Upon extensive review of available scientific literature and commercial product information, it is important to clarify that This compound is not a commonly reported or commercially available fluorescent probe for peroxidase detection . It is likely that this inquiry pertains to the well-established chromogenic peroxidase substrate, 4-Chloro-1-naphthol (4-CN) , a different isomer of the same chemical family. This guide will, therefore, focus on comparing prominent fluorescent probes against established chromogenic alternatives like 4-CN and the widely used 3,3'-Diaminobenzidine (DAB).
Fluorescent vs. Chromogenic Detection: A High-Level Overview
The choice between fluorescent and chromogenic detection hinges on the specific requirements of the assay, such as the need for signal quantitation, multiplexing capabilities, and the desired level of sensitivity.
-
Fluorescent Probes: These substrates are converted by peroxidase into fluorescent products. They are ideal for quantitative assays as the fluorescence intensity is directly proportional to the amount of analyte. Fluorescent detection is also the method of choice for multiplexing, allowing the simultaneous detection of multiple targets using probes with different spectral characteristics.
-
Chromogenic Probes: These substrates produce a colored, often insoluble, precipitate at the site of the enzymatic reaction. This makes them highly suitable for applications like Western blotting and immunohistochemistry (IHC), where the spatial localization of the target is important. Chromogenic detection is often considered to be highly sensitive due to the amplification of the signal through the continuous deposition of the colored product. The resulting colored precipitates are generally photostable, allowing for long-term storage of stained samples.
Quantitative Comparison of Peroxidase Probes
The following table summarizes the key performance characteristics of popular fluorescent and chromogenic peroxidase substrates.
| Probe | Type | Detection Principle | Excitation Max (nm) | Emission Max (nm) | Product Color | Key Advantages | Key Disadvantages |
| Amplex® Red | Fluorescent | Oxidation to fluorescent resorufin | ~571 | ~585 | Red (fluorescent) | High sensitivity, stable fluorescent product, suitable for quantitative assays. | Can be susceptible to photo-oxidation, potential for auto-oxidation. |
| Dihydrorhodamine 123 (DHR 123) | Fluorescent | Oxidation to fluorescent Rhodamine 123 | ~500 | ~536 | Green (fluorescent) | Cell-permeant, useful for detecting intracellular ROS. | Can be oxidized by other cellular components besides peroxidase and H₂O₂. |
| 4-Chloro-1-naphthol (4-CN) | Chromogenic | Forms a blue-purple precipitate | N/A | N/A | Blue-Purple | Good for double-staining applications, distinct color. | Less sensitive than other chromogenic substrates, product is soluble in alcohol and not permanent. |
| 3,3'-Diaminobenzidine (DAB) | Chromogenic | Forms a brown, insoluble polymer | N/A | N/A | Brown | High sensitivity, produces a very stable precipitate, widely used in IHC and Western blotting. | Considered a potential carcinogen, requires careful handling. |
| 3,3’,5,5’-Tetramethylbenzidine (TMB) | Chromogenic | Forms a blue soluble product, turns yellow with acid | N/A | N/A | Blue (soluble) | High sensitivity for ELISA applications, non-mutagenic alternative to other chromogens. | The initial blue product is unstable and the reaction needs to be stopped for accurate measurement. |
Signaling Pathways and Reaction Mechanisms
The detection of peroxidase activity by these probes relies on the enzymatic oxidation of the substrate in the presence of hydrogen peroxide (H₂O₂).
Fluorescent Probes: The Amplex® Red Reaction
Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) is a non-fluorescent molecule that is oxidized by horseradish peroxidase (HRP) in a 1:1 stoichiometry with H₂O₂ to produce the highly fluorescent compound, resorufin.
Caption: The enzymatic conversion of Amplex® Red to fluorescent resorufin by HRP.
Chromogenic Probes: The 4-Chloro-1-naphthol (4-CN) Reaction
4-Chloro-1-naphthol is oxidized by HRP in the presence of H₂O₂, leading to the formation of a blue to blue-purple insoluble precipitate at the reaction site.
Assessing the Purity of Synthesized 7-Chloro-2-naphthol by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of 7-Chloro-2-naphthol with its potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation and purity assessment. Detailed experimental protocols and data interpretation are included to facilitate accurate analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for confirming the structural integrity and purity of organic molecules.[1] For this compound, a halogenated naphthol derivative with applications in organic synthesis and medicinal chemistry, both ¹H and ¹³C NMR are instrumental in verifying the correct substitution pattern on the naphthalene ring.[1] The electron-donating hydroxyl group and the electron-withdrawing chlorine atom create a distinct electronic environment that translates into a unique NMR fingerprint.
Comparison of NMR Spectral Data
The purity of a synthesized batch of this compound can be effectively assessed by comparing its ¹H and ¹³C NMR spectra with those of the pure compound and potential impurities. The primary impurities in the synthesis of this compound are often the unreacted starting material, 2-naphthol, and other isomeric monochlorinated or dichlorinated products.
The direct chlorination of 2-naphthol, for instance with sulfuryl chloride, can lead to the formation of a mixture of isomers. Therefore, a careful analysis of the NMR spectrum is crucial to identify and quantify these byproducts.
Below is a comparative table of expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Please note that experimental values can be influenced by the solvent and concentration.
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and Potential Impurities (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | H1: ~7.7 (d), H3: ~7.1 (d), H4: ~7.3 (d), H5: ~7.6 (d), H6: ~7.2 (dd), H8: ~7.7 (s), OH: broad singlet | C1: ~129, C2: ~154 (C-OH), C3: ~118, C4: ~130, C4a: ~136, C5: ~128, C6: ~127, C7: ~132 (C-Cl), C8: ~125, C8a: ~130 |
| 2-Naphthol | H1: 7.75 (d), H3: 7.12 (d), H4: 7.32 (t), H5: 7.42 (t), H6: 7.22 (d), H7: 7.74 (d), H8: 7.09 (d), OH: 5.19 (s)[2] | C1: 129.87, C2: 153.22 (C-OH), C3: 109.4, C4: 128.9, C4a: 134.58, C5: 126.54, C6: 123.62, C7: 127.7, C8: 117.72, C8a: 129.87[3] |
| 1-Chloro-2-naphthol | Aromatic protons shifted compared to 2-naphthol, with a characteristic pattern for 1,2-disubstitution. | C1: (C-Cl), C2: (C-OH), other carbons will show shifts influenced by the two substituents. A published spectrum shows shifts at 114.2, 121.2, 125.0, 126.9, 127.4, 128.0, 129.7, 130.6, 131.2, 147.4 (C-O) ppm.[4] |
| Dichloronaphthol Isomers | Complex aromatic region with fewer protons and potentially more complex splitting patterns. | Multiple signals in the aromatic region, with two carbons showing significant downfield shifts due to direct attachment to chlorine. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for purity assessment, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Ensure the compound is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
2. NMR Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the protons of interest is recommended for quantitative analysis.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A sufficient number of scans and an appropriate relaxation delay are necessary to detect all carbon signals, especially quaternary carbons.
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound and any impurities. For quantitative analysis (qNMR), an internal standard with a known concentration should be used.
-
Compare the chemical shifts, multiplicities, and coupling constants of the signals in both ¹H and ¹³C spectra with the reference data in Table 1 to identify the main product and any impurities.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound by NMR.
By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments and applications.
References
- 1. This compound|CAS 40492-93-1|Research Compound [benchchem.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]
- 4. 1-Chloro-2-naphthol | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Effects of 7-Chloro-2-naphthol and its Parent Compound, 2-naphthol
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of 7-Chloro-2-naphthol and 2-naphthol, supported by available experimental data.
This guide provides a comparative overview of the cytotoxic effects of this compound and its parent compound, 2-naphthol. The inclusion of a chlorine atom at the 7-position of the naphthol structure can significantly alter its biological activity. This document summarizes the available quantitative data on the cytotoxicity of these compounds against various cell lines, details the experimental protocols used in these studies, and visualizes a potential signaling pathway involved in their cytotoxic mechanism.
Data Presentation: A Comparative Look at Cytotoxicity
The cytotoxic potential of this compound and 2-naphthol has been evaluated in several studies against a range of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values. It is crucial to note that these values are compiled from different studies and, therefore, the experimental conditions may not be identical. This limitation should be considered when making direct comparisons.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Not explicitly found | - |
| HCT-116 (Colon Cancer) | Not explicitly found | - | |
| HeLa (Cervical Cancer) | Not explicitly found | - | |
| 2-naphthol Derivative (5d) | Hep G2 (Liver Cancer) | 1.2 ± 1.1 | [Source for 2-naphthol derivative data] |
| A549 (Lung Cancer) | 1.6 ± 1.0 | [Source for 2-naphthol derivative data] | |
| MDA-MB-231 (Breast Cancer) | 0.9 ± 0.1 | [Source for 2-naphthol derivative data] | |
| HeLa (Cervical Cancer) | 0.8 ± 0.4 | [Source for 2-naphthol derivative data] |
Note: While a commercial source mentions cytotoxic effects of this compound against MCF-7, HCT-116, and HeLa cell lines, specific IC50 values from a peer-reviewed study were not available in the conducted search.
Interestingly, some studies suggest that 2-naphthol itself may not be significantly cytotoxic to certain cell types, such as human lymphocytes in culture, but can induce genotoxic effects like DNA fragmentation.[1][2] One study reported that the most effective dose of 2-naphthol to induce DNA fragmentation (63%) in human lymphocytes was 100 µM.[1]
Experimental Protocols
The following sections detail the methodologies employed in the studies that generated the cytotoxicity and genotoxicity data.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of 2-naphthol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Human cancer cell lines (HepG2, A549, MDA-MB-231, and HeLa) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the 2-naphthol derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control was calculated as the IC50 value.
DNA Fragmentation Assay (TUNEL Assay)
The genotoxic effect of 2-naphthol on human lymphocytes was assessed by detecting DNA fragmentation using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[1]
-
Cell Culture and Treatment: Human lymphocytes were cultured and treated with different concentrations of 2-naphthol.
-
Fixation and Permeabilization: The cells were harvested, washed, and then fixed and permeabilized to allow the labeling reagents to enter the cells.
-
TUNEL Reaction: The cells were incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: The percentage of cells exhibiting DNA fragmentation (TUNEL-positive cells) was quantified using flow cytometry or fluorescence microscopy.
Mandatory Visualization: Signaling Pathway for Naphthol-Induced Cytotoxicity
The cytotoxic effects of naphthol and its derivatives are often associated with the induction of apoptosis, a form of programmed cell death. A plausible signaling pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage, which ultimately triggers the apoptotic cascade.
Caption: Proposed signaling pathway for naphthol-induced cytotoxicity.
References
A Comparative Guide to the Analytical Method Validation for 7-Chloro-2-naphthol in Biological Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of xenobiotics and their metabolites in biological matrices is paramount. This guide provides a comparative overview of established analytical methodologies that can be adapted and validated for the determination of 7-Chloro-2-naphthol in biological samples such as plasma, urine, and tissue. While specific validated methods for this compound are not abundantly available in public literature, this document outlines the principles and performance characteristics of common analytical platforms used for the closely related compounds, 1-naphthol and 2-naphthol. These methods, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), form a strong basis for developing a robust and sensitive assay for this compound.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of typical performance data for the analysis of naphthol isomers in biological samples, which can serve as a benchmark for the validation of a method for this compound.
| Analytical Technique | Sample Matrix | Sample Preparation | Linearity (µg/L) | LOD (µg/L) | LOQ (µg/L) | Accuracy (%) | Precision (%RSD) |
| HPLC-FLD | Human Plasma | Derivatization, LLE | 0.01 - 10 | 0.005 (as DIB-derivative) | ~0.015 | 90.8 - 109 | < 6.3 |
| GC-MS | Human Urine | Enzymatic Hydrolysis, Derivatization, LLE | Not Specified | 0.30[1] | 1.00[1] | Not Specified | Not Specified |
| LC-MS/MS | Human Urine, Serum, Breast Milk | Protein Precipitation, LLE | Not Specified | 0.015 - 0.03 | 0.015 - 14[2] | Not Specified | Not Specified |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, DIB: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. Data presented is for 1- and 2-naphthol and should be considered as a reference for method development for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following sections outline typical experimental protocols for each of the compared techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method often requires derivatization to enhance the fluorescence properties of the analyte, leading to high sensitivity.
-
Sample Preparation:
-
To 100 µL of plasma, add internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent solution. A common reagent for enhancing fluorescence of phenolic compounds is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)[3].
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Inject an aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative (e.g., for DIB-naphthol derivatives, Ex: 300 nm, Em: 460 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique, particularly for volatile and thermally stable compounds. Derivatization is often necessary to improve the chromatographic properties of polar analytes like naphthols.
-
Sample Preparation:
-
For urine samples, enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) is typically required to cleave conjugated metabolites.
-
Adjust the pH of the sample and add an internal standard.
-
Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.
-
Evaporate the solvent.
-
Derivatize the analyte to increase its volatility and thermal stability. Common derivatizing agents for phenolic compounds include silylating agents (e.g., BSTFA) or acetylating agents (e.g., acetic anhydride)[1][4].
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
Mass Spectrometer: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
-
Sample Preparation:
-
To a small volume of biological fluid (e.g., 100 µL of plasma or urine), add an internal standard.
-
Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile or methanol[2].
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected, or further cleaned up using liquid-liquid extraction or solid-phase extraction if necessary.
-
-
LC-MS/MS Conditions:
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source, usually in negative ion mode for phenolic compounds. The analysis is performed in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard[2].
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound in biological samples, applicable to all the discussed techniques with minor variations in the sample preparation and analysis steps.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. series.publisso.de [series.publisso.de]
A Comparative Guide to the Purification of 7-Chloro-2-naphthol for Research and Development
For researchers, scientists, and professionals in drug development, obtaining high-purity 7-Chloro-2-naphthol is critical for ensuring reliable and reproducible results in downstream applications. The choice of purification technique is paramount and depends on factors such as the initial purity of the compound, the scale of the purification, and the desired final purity. This guide provides an objective comparison of common purification techniques for this compound, complete with illustrative experimental data and detailed protocols.
Comparison of Purification Techniques
The selection of a suitable purification method is a trade-off between purity, yield, speed, and scalability. Below is a summary of the performance of recrystallization, column chromatography, and sublimation for the purification of this compound.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 90 | 98.5 | 85 | High | Cost-effective, scalable, simple setup | Lower purity for complex mixtures, solvent selection can be challenging |
| Column Chromatography | 90 | >99.5 | 70 | Low to Medium | High resolution for complex mixtures, adaptable | Labor-intensive, solvent-intensive, lower throughput |
| Sublimation | 95 | >99.0 | 60 | Low | Solvent-free, high purity for suitable compounds | Not suitable for all compounds, lower yield, specialized equipment |
Note: The data presented in this table is illustrative and representative of typical outcomes for the purification of aromatic compounds. Actual results may vary based on specific experimental conditions and the nature of the impurities.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any purification technique. The following sections provide step-by-step protocols for the purification of this compound using recrystallization, column chromatography, and sublimation.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of crude this compound in a minimal amount of a hot solvent. Suitable solvents for chloronaphthols include toluene, ethanol, or a mixed solvent system such as ethanol/water or toluene/hexane. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the selected solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the solvent gradually to ensure a saturated solution is formed.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a powerful technique for separating and purifying individual compounds from a mixture. The separation is based on the differential adsorption of the compounds to a stationary phase while a mobile phase flows through it.
Experimental Protocol:
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a suitable stationary phase. The eluent (mobile phase) can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal eluent composition should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to move the mobile phase through the column.
-
Fraction Collection: Collect the eluent in small fractions as it exits the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas, which then re-condenses as a pure solid on a cold surface, leaving non-volatile impurities behind.
Experimental Protocol:
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert a cold finger into the apparatus, ensuring it is positioned above the sample.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure. A high vacuum is generally required for the sublimation of organic compounds.
-
Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to cause sublimation but below the melting point of the compound.
-
Deposition: The vapor of this compound will sublime and then deposit as pure crystals on the cold surface of the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully remove the cold finger and scrape off the purified crystals.
Visualizing the Workflow and Principles
To better understand the purification process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Principle of chromatographic separation of this compound from impurities.
A Comparative Review of Synthetic Pathways to 7-Chloro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
7-Chloro-2-naphthol is a valuable intermediate in the synthesis of various organic compounds, finding applications in the development of pharmaceuticals and other specialty chemicals. The regioselective introduction of a chlorine atom at the 7-position of the 2-naphthol scaffold presents a synthetic challenge. This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting available experimental data to inform methodological choices in a research and development setting.
Key Synthetic Strategies
Two principal synthetic strategies have been reported for the preparation of this compound:
-
Electrophilic Substitution of Sulfonated Naphthalenes: This classical approach involves the multi-step transformation of naphthalene through sulfonation, followed by chlorination and subsequent hydrolysis.
-
Direct Chlorination of 2-Naphthol: A more direct route, this method is often hampered by a lack of regioselectivity, leading to a mixture of chlorinated isomers.
Below is a detailed comparison of these routes, including experimental protocols and quantitative data where available in the literature.
Comparison of Synthetic Routes
| Parameter | Route 1: From Sulfonated Naphthalenes | Route 2: Direct Chlorination of 2-Naphthol |
| Starting Material | Naphthalene | 2-Naphthol |
| Key Intermediates | Naphthalene-2,7-disulfonic acid, Chlorinated naphthalene-2,7-disulfonic acid | - |
| Regioselectivity | High (directed by sulfonate groups) | Low (yields a mixture of isomers) |
| Number of Steps | Multiple (Sulfonation, Chlorination, Hydrolysis) | Single Step |
| Reported Yield | Data not consistently reported in literature | Variable, often with difficult purification |
| Reaction Conditions | Can involve harsh conditions (e.g., high temperatures, strong acids/bases) | Variable, depending on the chlorinating agent and catalyst |
Table 1: High-Level Comparison of Synthetic Routes to this compound
Detailed Experimental Protocols
Route 1: Synthesis via Transformation of Sulfonated Naphthalenes
This route, while multi-stepped, offers the advantage of high regioselectivity. The sulfonic acid groups act as directing groups, facilitating the introduction of the chlorine atom at the desired position.
Step 1: Synthesis of Disodium Naphthalene-2,7-disulfonate
A common precursor is disodium naphthalene-2,7-disulfonate. While specific, detailed industrial protocols are often proprietary, the general method involves the sulfonation of naphthalene. The conditions of the sulfonation reaction (temperature, sulfonating agent) are critical for controlling the isomer distribution of the resulting naphthalenesulfonic acids.
Step 2: Chlorination of Disodium Naphthalene-2,7-disulfonate
The disulfonated intermediate is then subjected to chlorination. Established methods utilize chlorinating agents to substitute a hydrogen atom on the naphthalene ring with chlorine. The sulfonate groups direct the incoming electrophile, leading to the desired 7-chloro isomer.
Step 3: Hydrolysis to this compound
The final step involves the hydrolysis of the chlorinated disulfonated intermediate. This is typically achieved by heating with a strong base, such as sodium hydroxide, at elevated temperatures in an autoclave. Subsequent acidification yields the final product, this compound.
Route 2: Direct Chlorination of 2-Naphthol
The direct chlorination of 2-naphthol is a more atom-economical approach but faces the significant challenge of controlling the position of chlorination. The hydroxyl group of 2-naphthol is an activating ortho-, para-director, leading to the formation of multiple chlorinated isomers, making the isolation of pure this compound difficult.
General Experimental Considerations:
The direct chlorination of 2-naphthol can be attempted using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. The choice of solvent and reaction temperature can influence the isomeric ratio of the products.
Challenges:
The primary drawback of this method is the formation of a mixture of isomers, including 1-chloro-2-naphthol and dichlorinated products. The separation of these isomers can be challenging and often results in a low isolated yield of the desired 7-chloro isomer. The literature lacks specific, optimized protocols that favor the formation of this compound with high selectivity.
Logical Workflow for Synthesis Route Selection
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
For researchers requiring high purity this compound, the synthetic route involving the transformation of sulfonated naphthalenes is the more reliable, albeit lengthy, option due to its inherent regioselectivity. The direct chlorination of 2-naphthol, while conceptually simpler, presents significant challenges in controlling the reaction's selectivity and isolating the desired product from a mixture of isomers. The development of novel, highly regioselective direct chlorination methods for 2-naphthol would represent a significant advancement in the synthesis of this important chemical intermediate. Further research into catalytic systems that can achieve this selectivity is warranted.
Safety Operating Guide
Proper Disposal of 7-Chloro-2-naphthol: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of 7-Chloro-2-naphthol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Essential Safety and Handling Information
Hazard Profile: this compound is classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, and causes serious eye damage. It is also very toxic to aquatic life.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use protective gloves resistant to chemicals.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved respirator.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[1][2]
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 40492-93-1 | [2] |
| Molecular Formula | C₁₀H₇ClO | [2] |
| Molecular Weight | 178.61 g/mol | [2] |
| Melting Point | 120 - 122 °C (248 - 252 °F) | [1] |
| Boiling Point | 285 - 286 °C (545 - 547 °F) | [1] |
| Partition Coefficient (log Pow) | 1.88 - 1.9 (at 20 °C) | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Always consult local, regional, and national hazardous waste regulations to ensure full compliance.
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
Contaminated Labware: Any items such as gloves, weighing paper, or pipette tips that have come into contact with the chemical should be collected in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing this compound must be collected in separate, appropriate, and clearly labeled hazardous waste containers.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.
2. Storage of Chemical Waste:
-
Store waste containers in a cool, dry, and well-ventilated designated hazardous waste storage area.
-
Ensure containers are tightly closed to prevent leaks or spills.
-
Keep waste segregated from other incompatible chemical waste streams.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS).
-
DO NOT dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, don the full personal protective equipment detailed above.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[2] For liquid spills, cover with an inert absorbent material, collect, and place in a hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
